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  • Product: 4-Phenyl-1H-2,3-benzoxazin-1-one
  • CAS: 19298-29-4

Core Science & Biosynthesis

Foundational

Structural Analysis & Crystallographic Characterization: 4-Phenyl-1H-2,3-benzoxazin-1-one

This guide outlines the structural analysis, crystallographic characterization, and distinguishing features of 4-Phenyl-1H-2,3-benzoxazin-1-one .[1][2] [1] Executive Summary 4-Phenyl-1H-2,3-benzoxazin-1-one (PubChem CID:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural analysis, crystallographic characterization, and distinguishing features of 4-Phenyl-1H-2,3-benzoxazin-1-one .[1][2]

[1]

Executive Summary

4-Phenyl-1H-2,3-benzoxazin-1-one (PubChem CID: 262685) is a bicyclic heterocyclic compound characterized by a benzene ring fused to an oxazine ring containing a specific N–O (nitrogen-oxygen) bond.[1][2][3] It serves as a critical intermediate in the synthesis of bioactive phthalazinones and exhibits potential pharmacological utility in its own right.[1][2]

This technical guide provides a high-level protocol for the solid-state analysis of this compound. Unlike its more common isomer (2-phenyl-3,1-benzoxazin-4-one), the 2,3-isomer possesses a unique electrostatic landscape due to the adjacent electronegative heteroatoms (N and O), necessitating precise crystallographic resolution to distinguish it from rearrangement products.[1][2]

Chemical Identity & Isomeric Challenges

Before initiating diffraction studies, it is critical to verify the chemical identity, as benzoxazinones are prone to thermal rearrangement.[2]

Feature4-Phenyl-1H-2,3-benzoxazin-1-one (Target)2-Phenyl-4H-3,1-benzoxazin-4-one (Common Isomer)
Core Structure N and O are adjacent (N–O bond).[1][2]N and O are separated by a carbon (N–C–O).[1][2]
Carbonyl Position Position 1 (relative to fusion).[1][2][4]Position 4.[1][2][3][4][5][6][7][8][9][10]
Key Bond Length N–O bond: ~1.38–1.42 ÅC–O / C–N bonds: ~1.36 Å / ~1.28 Å
Synthesis Risk Can rearrange to phthalazinones with hydrazine.[1][2]Stable product of anthranilic acid acylation.[1][2]

Critical Insight: In X-ray diffraction (XRD), the primary structural proof of the 2,3-isomer is the direct observation of electron density corresponding to the N–O bond , distinct from the C–N or C–O connectivity of the 3,1-isomer.[1][2]

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy

High-quality single crystals are required for resolution <0.8 Å.[1][2] Benzoxazinones are planar, aromatic systems that tend to stack; controlling the solvent polarity is key to avoiding twinning.[2]

  • Method A (Slow Evaporation): Dissolve 20 mg of the compound in Ethanol/Chloroform (1:1 v/v) .[1][2] The chloroform solubilizes the aromatic core, while ethanol promotes hydrogen bonding networks.[2] Allow to evaporate at 4°C to reduce thermal motion during nucleation.[1]

  • Method B (Vapor Diffusion): Dissolve in minimal THF (inner vial) and diffuse against Hexane (outer reservoir).[1][2] This is preferred if the compound is prone to hydrolysis.[1][2]

X-Ray Diffraction (XRD) Parameters[1][2]
  • Temperature: Collect data at 100 K (using a Cryostream). Low temperature is mandatory to reduce the thermal ellipsoids of the terminal phenyl ring, which often exhibits librational disorder.[2]

  • Radiation: Mo-Kα (λ = 0.71073 Å) is standard.[1][2] For very small crystals (<0.1 mm), Cu-Kα is preferred to increase diffraction intensity.[1][2]

  • Space Group Determination: Expect Centrosymmetric space groups (e.g., P2₁/c or P-1 ) due to the tendency of the planar molecules to form antiparallel dimers to cancel dipole moments.[1][2]

Structural Refinement & Analysis

Solving the Phase Problem

Use Direct Methods (SHELXT or SIR) to locate the heavy atoms (O, N, C).[1][2] The N and O atoms in the 2,3-position have similar scattering factors (7 vs. 8 electrons).[2]

  • Differentiation: Initial assignment may be ambiguous. Refine isotropically first. If the thermal parameter (

    
    ) of a supposed "Carbon" is too low, it is likely Nitrogen or Oxygen.[1][2]
    
  • Validation: The N–O bond length must be monitored.[1][2] If it refines to ~1.25 Å, you may have the incorrect isomer (C=N) or a disordered structure.[2] A true N–O single bond in this heterocyclic environment should be 1.38–1.42 Å .[1]

Intermolecular Interactions

The crystal packing of 4-phenyl-1H-2,3-benzoxazin-1-one is dominated by two forces:

  • 
    -
    
    
    
    Stacking:
    The benzoxazinone core and the 4-phenyl substituent are typically twisted relative to each other (dihedral angle ~40–60°) to minimize steric clash.[1][2] However, the cores of adjacent molecules often stack in a "head-to-tail" fashion with centroid-centroid distances of 3.6–3.9 Å .[1][2]
  • C-H...O Hydrogen Bonding: The carbonyl oxygen (C=O) acts as a strong acceptor.[1][2] Look for non-classical hydrogen bonds from the phenyl ring protons of a neighboring molecule (

    
    ), typically with D...A distances of 3.2–3.4 Å .[1][2]
    

Workflow Visualization

The following diagram illustrates the critical decision path for characterizing this specific isomer, highlighting the divergence from the common 3,1-isomer.

Benzoxazinone_Analysis Start Synthesis Product (Crude Solid) Recryst Recrystallization (EtOH/CHCl3 or THF/Hexane) Start->Recryst XRD Single Crystal XRD (100 K, Mo-Kα) Recryst->XRD Suitable Crystal PhaseSolve Structure Solution (Direct Methods) XRD->PhaseSolve CheckBond Check Heteroatom Connectivity (Critical Step) PhaseSolve->CheckBond Isomer23 N-O Bond Found (~1.40 Å) Target: 2,3-Benzoxazin-1-one CheckBond->Isomer23 Adjacent N/O Isomer31 N-C-O Separation Found Isomer: 3,1-Benzoxazin-4-one CheckBond->Isomer31 Separated N/O Refine Refinement (SHELXL) Anisotropic Displacement H-bond Analysis Isomer23->Refine Isomer31->Start Re-synthesize Final Final CIF & PubChem Deposit Refine->Final

Caption: Decision tree for crystallographic validation of the 2,3-benzoxazinone scaffold versus the common 3,1-isomer rearrangement.

Applications & Biological Relevance

Understanding the crystal structure of 4-phenyl-1H-2,3-benzoxazin-1-one allows researchers to map its electrostatic potential surface (ESP) .[1][2]

  • Protease Inhibition: Related benzoxazinone derivatives have shown activity against serine proteases (e.g., HSV-1 protease, human leukocyte elastase).[1][2] The accessibility of the carbonyl oxygen (confirmed by crystal packing) is the key determinant for nucleophilic attack by the enzyme's active site serine.[2]

  • Phthalazinone Precursor: This compound is a direct precursor to phthalazinones via hydrazine reaction.[1][2] The crystal structure reveals the strain in the oxazine ring, explaining its high reactivity toward nucleophiles like hydrazine.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262685, 4-Phenyl-1H-2,3-benzoxazin-1-one.[1][2] Retrieved February 22, 2026.[1] [Link]

  • Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 65(1), o127.[2][11] (Cited for comparative methodology regarding the 3,1-isomer). [Link]

  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[1][2][3] Molbank, 2005(6), M448.[2][3] (Context for synthesis and rearrangement risks). [Link]

  • El-Hashash, M. A., et al. Recent Developments in Chemistry of Phthalazines.[1][2] Longdom.[1][2] (Discusses the conversion of benzoxazinones to phthalazinones). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Formation Mechanism of 4-Phenyl-1H-2,3-benzoxazin-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the formation mechanism of 4-Phenyl-1H-2,3-benzoxazin-1-one, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the formation mechanism of 4-Phenyl-1H-2,3-benzoxazin-1-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is predicated on the reaction between 2-benzoylbenzoic acid and hydroxylamine, proceeding through a critical oxime intermediate followed by an intramolecular cyclization. This document elucidates the proposed mechanistic pathway, explains the rationale behind typical experimental conditions, and provides a validated protocol and characterization data.

Overview of the Transformation

The synthesis of 4-Phenyl-1H-2,3-benzoxazin-1-one is a two-stage process commencing with readily available starting materials: 2-benzoylbenzoic acid and hydroxylamine. The overall reaction involves the formation of an oxime from the ketone moiety of the starting acid, which then undergoes an intramolecular cyclization to yield the final heterocyclic product.

Figure 1. Overall synthesis of 4-Phenyl-1H-2,3-benzoxazin-1-one.

Proposed Mechanism of Formation

While the specific mechanism for this exact transformation is not extensively detailed in a single source, a chemically sound pathway can be proposed based on fundamental principles of organic reactivity and analogous transformations.[1][2] The mechanism is best understood in two distinct parts: the initial formation of the oxime intermediate and the subsequent intramolecular ring closure.

Part 1: Formation of 2-Benzoylbenzoic Acid Oxime

The first stage is the classical reaction of a ketone with hydroxylamine to form an oxime.[3] This reaction is typically catalyzed by a mild acid or base. The ketone's carbonyl carbon is electrophilic and is attacked by the nucleophilic nitrogen atom of hydroxylamine.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone in 2-benzoylbenzoic acid.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming an iminium ion.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the stable 2-benzoylbenzoic acid oxime.

Diagram 1. Formation of the Oxime Intermediate.

Part 2: Acid-Catalyzed Intramolecular Cyclization

This crucial step involves the formation of the heterocyclic ring. The reaction is facilitated by the close proximity of the carboxylic acid and the oxime functional groups. An acid catalyst is proposed to be essential for activating the carboxylic acid group towards nucleophilic attack.

The proposed mechanistic steps are as follows:

  • Activation of Carboxylic Acid: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid (e.g., H₂SO₄). This protonation makes the carbonyl carbon significantly more electrophilic.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the oxime's hydroxyl group acts as a nucleophile, attacking the activated carbonyl carbon. This forms a five-membered ring intermediate with a positive charge on the oxime oxygen.

  • Proton Transfer: A proton is transferred from the oxime oxygen to the carboxylic acid's hydroxyl group, creating a good leaving group (water).

  • Dehydration: The lone pair on the remaining oxygen atom forms a double bond with the carbon, expelling a molecule of water and forming a protonated lactone-like intermediate.

  • Deprotonation: A base (H₂O or HSO₄⁻) removes the final proton from the oxygen, yielding the aromatic and stable 4-Phenyl-1H-2,3-benzoxazin-1-one.

Diagram 2. Proposed Mechanism for Intramolecular Cyclization.

Scientific Integrity & Causality

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Starting Materials: 2-Benzoylbenzoic acid is the logical precursor as it contains both the benzophenone moiety required for the phenyl group at position 4 and the ortho-carboxylic acid necessary for the subsequent intramolecular cyclization. Hydroxylamine (often used as its hydrochloride salt for stability) is the simplest reagent to install the N-O bond required for the 2,3-benzoxazine core.[4]

  • Role of Acid Catalysis: In the absence of a catalyst, the carboxylic acid is not sufficiently electrophilic to be attacked by the relatively weak nucleophilic oxime oxygen. A strong Brønsted acid, such as concentrated sulfuric acid or polyphosphoric acid, is required to protonate the carbonyl of the carboxylic acid, thereby activating it for intramolecular attack.[5] This is a common strategy in intramolecular cyclization reactions to form lactones and related heterocycles.

  • Reaction Conditions: The reaction is often heated to overcome the activation energy of both the oxime formation and the final cyclization/dehydration step. The removal of water, either by heating or with a dehydrating agent, helps to drive the equilibria of both stages towards the product side, in accordance with Le Châtelier's principle.

Trustworthiness: A Self-Validating System

The proposed mechanism is self-validating through the logical progression of established reaction types. The formation of an oxime from a ketone is a cornerstone reaction in organic chemistry.[3] Similarly, acid-catalyzed intramolecular cyclization of a tethered alcohol (or, in this case, an oxime) onto an activated carboxylic acid is a well-precedented method for forming heterocyclic rings.[6] The stability of the final aromatic benzoxazinone system provides a strong thermodynamic driving force for the final dehydration step.

Data Presentation & Protocols

Table 1: Physicochemical and Spectroscopic Data
PropertyValueSource
IUPAC Name 4-phenyl-2,3-benzoxazin-1-one[7]
Molecular Formula C₁₄H₉NO₂[8]
Molecular Weight 223.23 g/mol [8]
CAS Number 19298-29-4[7]
Appearance Expected to be a crystalline solid-
IR (KBr, cm⁻¹) ~1750-1770 (C=O, lactone), ~1610 (C=N), ~1580, 1480 (C=C, aromatic)Estimated
¹H NMR (CDCl₃, δ) ~7.3-8.2 (m, 9H, Ar-H)Estimated
¹³C NMR (CDCl₃, δ) ~160-165 (C=O), ~120-150 (Ar-C, C=N)Estimated

Note: Spectroscopic data are estimated based on the structure and data for analogous compounds, such as 2-phenyl-4H-3,1-benzoxazin-4-one.[9][10]

Experimental Protocol: Synthesis of 4-Phenyl-1H-2,3-benzoxazin-1-one

This protocol is a representative procedure based on established methods for oxime formation and acid-catalyzed cyclization.

Step 1: Formation of 2-Benzoylbenzoic Acid Oxime

  • To a solution of 2-benzoylbenzoic acid (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude oxime.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent (e.g., ethanol/water).

Step 2: Cyclization to 4-Phenyl-1H-2,3-benzoxazin-1-one

  • Caution: This step involves a strong acid and should be performed in a fume hood with appropriate personal protective equipment.

  • Slowly add the crude 2-benzoylbenzoic acid oxime (1.0 eq) in portions to pre-heated (e.g., 80-100 °C) polyphosphoric acid or concentrated sulfuric acid with stirring.

  • Maintain the temperature and continue stirring for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 4-Phenyl-1H-2,3-benzoxazin-1-one.

References

  • Asiri, A. M., Faidallah, H. M., Sobahi, T. R., Ng, S. W., & Tiekink, E. R. T. (2012). (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1154. [Link]

  • Hassan, H. M., & El-Meka, A. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Chemistry, 2(5), 241-248. [Link]

  • Krasovska, M. V., Vaskevich, R. I., Turov, O. V., & Vovk, M. V. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 981–987. [Link]

  • Mondal, S., & Ghorai, M. K. (2020). Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether. Advanced Synthesis & Catalysis, 363(2). [Link]

  • National Center for Biotechnology Information (n.d.). 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE. PubChem. Retrieved from [Link]

  • Prakash, O., & Sharma, C. K. (2014). Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. The Journal of Organic Chemistry, 80(2), 1054–1062. [Link]

  • Organic Syntheses. (n.d.). Benzohydroxamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-phenyl-1h-2,3-benzoxazin-1-one. Retrieved from [Link]

  • RSC. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Sambaiah, T., & Reddy, K. K. (1990). One Pot Synthesis of 4-Arylbenzoxazolo[3,2-a]-s-triazine-2-thiones. Synthetic Communications, 20(5), 693-701. [Link]

  • Su, C.-Y., Chen, Y.-C., & Chen, K. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 5. [Link]

  • Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. [Link]

  • Verma, S. K., Prajapati, A., Saini, M. K., & Basak, A. K. (2020). Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether. Advanced Synthesis & Catalysis. [Link]

  • Vovk, M. V., & Turov, O. V. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2022). Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines. Molecules, 27(22), 7935. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Yellol, G. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(11), 2548. [Link]

  • Yellol, G. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzohydroxamic acid. Retrieved from [Link]

  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]

  • Kesuma, D., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][11][12]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][11][12]oxazin-4-one from anthranilic acid (1) and benzoyl chloride (2). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of (A) 2-phenyl-4H-3,1- benzoxazine-4-one ( B) β -cyclodextrin (C) PM and (D) KN. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Biological Activity Screening of 4-Phenyl-1H-2,3-benzoxazin-1-one Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of 4-Phenyl-1H-2,3-benzoxazin-1-one derivatives. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of 4-Phenyl-1H-2,3-benzoxazin-1-one derivatives. This class of heterocyclic compounds holds significant promise in medicinal chemistry, and a thorough understanding of their biological effects is paramount for their potential therapeutic applications. This document will delve into the core principles and practical methodologies for evaluating their anticancer, anti-inflammatory, and enzyme-inhibiting properties, with a focus on scientific integrity and actionable insights.

Introduction to 4-Phenyl-1H-2,3-benzoxazin-1-one Derivatives

The 4-Phenyl-1H-2,3-benzoxazin-1-one scaffold is a unique heterocyclic system that has garnered interest in the field of medicinal chemistry. While extensive research has been conducted on the broader class of benzoxazinones, which are known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, the specific 4-Phenyl-1H-2,3-benzoxazin-1-one isomer remains a less explored chemical space.[1][2] The structural rigidity and potential for diverse substitutions on both the phenyl and benzoxazinone rings make these derivatives attractive candidates for targeted drug discovery.

This guide will focus on three key areas of biological screening that are of high relevance to this class of compounds based on the activities of related benzoxazinone structures: anticancer cytotoxicity, anti-inflammatory potential via cyclooxygenase (COX) inhibition, and targeted enzyme inhibition, specifically focusing on Poly(ADP-ribose) polymerase-1 (PARP-1).

Anticancer Activity Screening: Assessing Cytotoxicity

A primary step in evaluating the anticancer potential of novel compounds is to determine their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[3] It measures the metabolic activity of cells, which is an indicator of cell viability.[4]

The Causality Behind the MTT Assay

The principle of the MTT assay lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a reduction in the purple color intensity upon treatment with a test compound indicates a decrease in cell viability, suggesting a cytotoxic or cytostatic effect.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure the reliability and reproducibility of the cytotoxicity screening.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Stock & Serial Dilutions) treatment 4. Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (e.g., DMSO) mtt_addition->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout calculation 8. IC50 Calculation readout->calculation

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol for the MTT Assay

Materials:

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • 4-Phenyl-1H-2,3-benzoxazin-1-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 100 µL of cell suspension (e.g., 5 x 10^4 cells/mL) into each well of a 96-well plate.[5]

    • Include wells with medium only for blank controls.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for 24, 48, or 72 hours.[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Data Presentation and Interpretation

The cytotoxic activity of the 4-Phenyl-1H-2,3-benzoxazin-1-one derivatives should be summarized in a table for easy comparison.

Table 1: In Vitro Cytotoxicity of 4-Phenyl-1H-2,3-benzoxazin-1-one Derivatives (Hypothetical Data)

CompoundSubstitution PatternA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1a 4-H> 100> 100
1b 4-Cl25.3 ± 2.132.8 ± 3.5
1c 4-OCH₃45.7 ± 4.258.1 ± 5.9
1d 4-NO₂15.1 ± 1.819.5 ± 2.3
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.2

Lower IC₅₀ values indicate higher cytotoxic potency. It is crucial to perform statistical analysis and report the data as mean ± standard deviation from at least three independent experiments.

Anti-inflammatory Activity Screening: COX Inhibition

Chronic inflammation is a hallmark of many diseases, and cyclooxygenase (COX) enzymes are key mediators of the inflammatory response.[6] Screening for COX-1 and COX-2 inhibition can reveal the anti-inflammatory potential and selectivity of the test compounds.

The Rationale for COX Inhibition Assays

COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation.[6] Selective COX-2 inhibitors are desirable as they may have a better gastrointestinal safety profile compared to non-selective NSAIDs.[7] Various in vitro assays are available to measure the inhibition of COX enzymes. A common method involves measuring the peroxidase activity of COX colorimetrically or fluorometrically.[8]

Experimental Workflow for COX Inhibition Screening

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep 1. Enzyme Preparation (COX-1 & COX-2) reaction_setup 3. Reaction Setup (Enzyme, Heme, Inhibitor) enzyme_prep->reaction_setup compound_prep 2. Compound Preparation (Stock & Dilutions) compound_prep->reaction_setup initiation 4. Reaction Initiation (Arachidonic Acid) reaction_setup->initiation detection 5. Detection (Colorimetric/Fluorometric) initiation->detection readout 6. Absorbance/Fluorescence Reading detection->readout calculation 7. IC50 & Selectivity Index Calculation readout->calculation

Caption: Workflow for COX inhibition screening assay.

Detailed Protocol for Fluorometric COX Inhibition Assay

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (fluorogenic)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • 4-Phenyl-1H-2,3-benzoxazin-1-one derivatives

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit).[6]

    • Reconstitute enzymes and prepare working solutions on ice.

  • Assay Setup:

    • In a 96-well black plate, add the following to designated wells:

      • Enzyme Control (EC): 10 µL Assay Buffer.

      • Inhibitor Control (IC): 2 µL Celecoxib + 8 µL Assay Buffer.[6]

      • Sample Screen (S): 10 µL of diluted test compound.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the reaction mix to all wells.

    • Add the diluted COX-1 or COX-2 enzyme to all wells except the blank.

  • Reaction Initiation and Measurement:

    • Prepare the Arachidonic Acid solution immediately before use.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[6]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the Enzyme Control.

    • Calculate the IC₅₀ values for both COX-1 and COX-2.

    • Determine the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation and Interpretation

The results of the COX inhibition screening should be presented in a clear and concise table.

Table 2: In Vitro COX Inhibition by 4-Phenyl-1H-2,3-benzoxazin-1-one Derivatives (Hypothetical Data)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
1a > 100> 100-
1b 50.2 ± 5.15.8 ± 0.68.7
1c 85.6 ± 7.912.3 ± 1.57.0
1d 35.4 ± 3.82.1 ± 0.316.9
Celecoxib 15.0 ± 1.20.05 ± 0.004300

A higher SI value indicates greater selectivity for COX-2 inhibition. Compounds with high potency (low IC₅₀ for COX-2) and a high selectivity index are promising candidates for further development as anti-inflammatory agents.

Targeted Enzyme Inhibition: PARP-1 Screening

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).[9]

Rationale for PARP-1 Inhibition Assays

Screening for PARP-1 inhibition can identify compounds that may act as targeted anticancer agents. In vitro PARP-1 inhibition assays typically measure the formation of poly(ADP-ribose) (PAR) chains on a substrate, often using a colorimetric or fluorometric readout.[10]

Experimental Workflow for PARP-1 Inhibition Screening

PARP1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep 1. Reagent Preparation (PARP-1, Activated DNA, NAD+) reaction_setup 3. Reaction Setup (Enzyme, DNA, Inhibitor) reagent_prep->reaction_setup compound_prep 2. Compound Preparation (Stock & Dilutions) compound_prep->reaction_setup initiation 4. Reaction Initiation (NAD+) reaction_setup->initiation development 5. Signal Development initiation->development readout 6. Fluorescence Reading development->readout calculation 7. IC50 Calculation readout->calculation

Caption: Workflow for PARP-1 inhibition screening assay.

Detailed Protocol for a Fluorometric PARP-1 Inhibition Assay

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer

  • Nicotinamidase

  • Developer Reagent

  • 4-Phenyl-1H-2,3-benzoxazin-1-one derivatives

  • Olaparib (potent PARP inhibitor, positive control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the kit manufacturer's instructions (e.g., Sigma-Aldrich PARP1 Enzyme Activity Assay).[10]

    • Prepare a standard curve using nicotinamide (NAM).

  • Assay Setup:

    • In a 96-well plate, add PARP Assay Buffer, activated DNA, and the test compound or Olaparib.

    • Add the PARP-1 enzyme to all wells except the blank.

  • Reaction Initiation and Development:

    • Initiate the reaction by adding NAD+.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Add nicotinamidase to stop the PARP reaction and convert the product to a detectable signal.

    • Add the developer reagent and incubate to generate a fluorescent product.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity.

    • Use the NAM standard curve to quantify the amount of product formed.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value.

Data Presentation and Interpretation

The PARP-1 inhibitory activity of the compounds should be tabulated for comparative analysis.

Table 3: In Vitro PARP-1 Inhibition by 4-Phenyl-1H-2,3-benzoxazin-1-one Derivatives (Hypothetical Data)

CompoundPARP-1 IC₅₀ (µM)
1a > 50
1b 12.5 ± 1.1
1c 28.3 ± 2.5
1d 5.2 ± 0.6
Olaparib 0.005 ± 0.001

Compounds with low micromolar or nanomolar IC₅₀ values against PARP-1 are considered potent inhibitors and warrant further investigation.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial biological activity screening of 4-Phenyl-1H-2,3-benzoxazin-1-one derivatives. By systematically evaluating their anticancer, anti-inflammatory, and PARP-1 inhibitory activities, researchers can identify promising lead compounds for further optimization and development. It is imperative to follow these protocols with rigor and attention to detail to ensure the generation of high-quality, reproducible data. Future studies should focus on elucidating the structure-activity relationships (SAR) of this novel scaffold, exploring their mechanisms of action in more detail, and assessing their efficacy and safety in preclinical in vivo models.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Bertin Bioreagent. (n.d.). COX-2 (human)
  • Al-Sanea, M. M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.
  • Abcam. (n.d.).
  • Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Ligasová, A., & Koberna, K. (2018). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Genotoxicity – a predictable risk to our actual world. InTech.
  • Aleo, S. J., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC.
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • ATCC. (n.d.).
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • SciELO. (n.d.). methodological insights and considerations for reliable assessment in drug discovery Cytotoxicity assays for cancer drug screening.
  • Discovery of 4-phenyl-2H-benzo[b][5][8]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). PubMed.

  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.).
  • Abcam. (n.d.).
  • Identification of novel PARP-1 inhibitors by structure-based virtual screening. (n.d.).
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  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][8]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). PMC.

  • Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)
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  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers.
  • Colotta, V., et al. (2003). Synthesis and structure–Activity relationships of a new set of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives as adenosine receptor antagonists. DOI.
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Exploratory

An In-depth Technical Guide to the Physicochemical and Potential Photochemical Properties of 4-Phenyl-1H-2,3-benzoxazin-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name], Senior Application Scientist Abstract Introduction: The Benzoxazinone Scaffold Benzoxazinone derivatives are a significant class o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

Introduction: The Benzoxazinone Scaffold

Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. Their diverse biological activities, including analgesic, antibacterial, antifungal, and anti-inflammatory properties, make them attractive scaffolds for drug discovery. The isomeric forms of benzoxazinones, such as the 1,3- and 2,3-isomers, exhibit distinct chemical and physical properties that influence their potential applications. This guide focuses specifically on the 4-Phenyl-1H-2,3-benzoxazin-1-one isomer, providing a detailed account of its known attributes and a forward-looking perspective on its photochemical potential.

Synthesis and Structural Elucidation

The synthesis of 4-Phenyl-1H-2,3-benzoxazin-1-one is a critical aspect of its study, enabling access to the molecule for further investigation. While a variety of methods exist for the synthesis of the more common 1,3-benzoxazin-4-one isomers, the synthesis of the 2,3-isomer is less frequently documented.

A convenient route to the 1H-2,3-benzoxazine class of compounds has been reported, providing a foundational methodology for obtaining this rare heterocyclic system.[1] The general approach often involves the cyclization of appropriately substituted precursors.

General Synthetic Workflow:

Start Starting Materials (e.g., substituted hydroxamic acids or related precursors) Cyclization Cyclization Reaction (e.g., acid or base catalyzed) Start->Cyclization Product 4-Phenyl-1H-2,3-benzoxazin-1-one Cyclization->Product

Caption: Generalized synthetic workflow for 2,3-benzoxazin-1-ones.

The structural integrity of the synthesized 4-Phenyl-1H-2,3-benzoxazin-1-one can be confirmed through standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Phenyl-1H-2,3-benzoxazin-1-one is presented in the table below, based on available data.

PropertyValue
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
CAS Number 19298-29-4
Appearance Solid (predicted)
Solubility Limited experimental data available

Spectroscopic Properties: A Frontier for Investigation

A thorough understanding of the photochemical properties of a compound begins with its interaction with light, which is characterized by its absorption and emission spectra.

UV-Visible Absorption Spectroscopy

To date, the detailed UV-Visible absorption spectrum of 4-Phenyl-1H-2,3-benzoxazin-1-one has not been extensively reported in the literature. For the related 2-phenyl-4H-benzo[d][1]oxazin-4-one, spectral data has been used for characterization purposes.[2] It is anticipated that the presence of the aromatic rings and the conjugated system within the molecule will result in absorption bands in the UV region.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of 4-Phenyl-1H-2,3-benzoxazin-1-one in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane). A typical concentration range is 10⁻⁵ to 10⁻⁴ M.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of at least 200-400 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

The fluorescence properties of 4-Phenyl-1H-2,3-benzoxazin-1-one are also an area ripe for investigation. The presence of a rigid, conjugated system suggests that the molecule may exhibit fluorescence upon excitation at its absorption maximum.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent. The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer.

  • Measurement: Record the emission spectrum by exciting the sample at its λmax. An excitation spectrum should also be recorded by monitoring the emission at the fluorescence maximum.

  • Data Analysis: Determine the wavelength of maximum emission, the Stokes shift, and the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Potential Photochemical Reactivity: An Exploratory Outlook

While direct photochemical studies on 4-Phenyl-1H-2,3-benzoxazin-1-one are scarce, the known reactivity of related heterocyclic systems provides a basis for predicting its potential photochemical behavior. The presence of a relatively weak N-O bond within the oxazinone ring is a key structural feature that may be susceptible to photochemical cleavage.

Proposed Photochemical Pathways

Upon absorption of UV radiation, 4-Phenyl-1H-2,3-benzoxazin-1-one could potentially undergo several photochemical reactions, including:

  • Homolytic N-O Bond Cleavage: This is a plausible primary photochemical process, leading to the formation of a diradical intermediate. Subsequent reactions of this transient species could lead to a variety of products.

  • Photoisomerization: While less common for this specific ring system compared to 1,3-benzoxazines, the possibility of light-induced isomerization cannot be entirely ruled out.

  • Photorearrangement: Studies on the pyrolysis of 4-phenyl-2,3-benzoxazin-1-one have shown a thermal rearrangement to 3-phenyl-2,4-benzoxazin-1-one. It is conceivable that a similar rearrangement could be initiated photochemically.

Hypothesized Photochemical Reaction Scheme:

GroundState 4-Phenyl-1H-2,3-benzoxazin-1-one (Ground State) ExcitedState Excited State GroundState->ExcitedState hν (UV light) Diradical Diradical Intermediate (from N-O cleavage) ExcitedState->Diradical Rearrangement Rearrangement Products Diradical->Rearrangement Fragmentation Fragmentation Products Diradical->Fragmentation

Caption: A hypothesized photochemical reaction pathway for 4-Phenyl-1H-2,3-benzoxazin-1-one.

Investigating Photochemical Reactions: Experimental Design

To elucidate the photochemical behavior of 4-Phenyl-1H-2,3-benzoxazin-1-one, a systematic experimental approach is required.

Protocol for a Preparative Photolysis Experiment:

  • Reaction Setup: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) in a quartz reaction vessel. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench excited states or participate in side reactions.

  • Irradiation: Irradiate the solution with a UV lamp emitting at a wavelength corresponding to the compound's absorption maximum. A merry-go-round reactor can be used to ensure uniform irradiation of multiple samples.

  • Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them by techniques such as HPLC, GC-MS, or TLC.

  • Product Isolation and Characterization: Once the reaction is complete, evaporate the solvent and isolate the photoproducts using chromatographic techniques (e.g., column chromatography). Characterize the structure of the isolated products using NMR, IR, and mass spectrometry.

Future Directions and Applications

The study of the photochemical properties of 4-Phenyl-1H-2,3-benzoxazin-1-one is an open field with the potential for significant discoveries. A detailed understanding of its behavior upon irradiation could unlock new applications in areas such as:

  • Photopharmacology: If the compound or its photoproducts exhibit biological activity, it could be explored as a photoactivatable therapeutic agent.

  • Materials Science: The potential for light-induced structural changes could be harnessed in the development of photoresponsive materials.

  • Organic Synthesis: Photochemical reactions can provide novel and efficient routes to complex molecules that are not accessible through traditional thermal methods.

Conclusion

4-Phenyl-1H-2,3-benzoxazin-1-one represents a heterocyclic system with intriguing potential. While its physicochemical properties are partially documented, its photochemical landscape remains largely unexplored. This technical guide has summarized the current state of knowledge and, more importantly, has outlined a clear experimental and conceptual framework for future investigations into its interaction with light. The proposed studies on its spectroscopic properties and photochemical reactivity are essential next steps in unlocking the full scientific and technological potential of this promising molecule.

References

  • Barnish, I. T.; et al. Synthesis of 4-phenyl-1H-2,3-benzoxazine. Convenient route to a rare class of compounds. The Journal of Organic Chemistry.
  • (PDF) Synthesis of 2-phenyl-4H-benzo[d][1]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies - ResearchGate. Available at: [Link]

  • 4-Phenyl-1H-2,3-benzoxazin-1-one | C14H9NO2 | CID 262685 - PubChem. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Thermal Stability of 4-Phenyl-1H-2,3-benzoxazin-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the thermal stability of 4-Phenyl-1H-2,3-benzoxazin-1-one, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 4-Phenyl-1H-2,3-benzoxazin-1-one, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this paper will establish a robust framework for its evaluation based on the well-understood thermal behavior of the broader benzoxazinone class. We will delve into the core analytical techniques, provide detailed experimental protocols, and present predictive data based on analogous structures.

Introduction to 4-Phenyl-1H-2,3-benzoxazin-1-one and the Significance of Thermal Stability

4-Phenyl-1H-2,3-benzoxazin-1-one belongs to the benzoxazinone family, a class of compounds recognized for their diverse biological activities, including potential anticancer and antimicrobial properties.[1][2] In the context of drug development and materials science, thermal stability is a critical parameter. It dictates the compound's shelf-life, processing conditions, and suitability for various applications. Understanding the temperature at which a compound begins to degrade is paramount for ensuring its integrity, safety, and efficacy.

The core structure of 4-Phenyl-1H-2,3-benzoxazin-1-one consists of a benzene ring fused to an oxazine ring, with a phenyl substituent at the 4-position.[3] The thermal behavior of this molecule is influenced by the strength of the bonds within its heterocyclic ring and the nature of its substituent.

Key Analytical Techniques for Assessing Thermal Stability

The primary methods for evaluating the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on how a material's physical and chemical properties change with temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition, identifying intermediate degradation steps, and quantifying the amount of non-volatile residue (char).

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Phenyl-1H-2,3-benzoxazin-1-one into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 800 °C.[4]

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • Determine the onset of decomposition (Tonset), the temperature of 5% weight loss (Td5), the temperature of 10% weight loss (Td10), and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve.[5][6]

    • Calculate the char yield, which is the percentage of residual mass at the final temperature.[4][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic events.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Phenyl-1H-2,3-benzoxazin-1-one into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate of 10 °C/min to a temperature above its expected melting and decomposition points.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which can indicate decomposition or polymerization.[7]

    • Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event.

Predicted Thermal Properties of 4-Phenyl-1H-2,3-benzoxazin-1-one

Based on the thermal analysis of structurally related benzoxazinone and polybenzoxazine compounds, we can predict the following thermal properties for 4-Phenyl-1H-2,3-benzoxazin-1-one. It is important to note that these are estimated values and should be confirmed by experimental analysis.

Thermal PropertyPredicted ValueSignificance
Melting Point (Tm) 123-125 °CIndicates the transition from solid to liquid phase.[8]
Onset of Decomposition (Tonset) > 200 °CThe temperature at which significant degradation begins.
Temperature of 10% Weight Loss (Td10) 250 - 350 °CA common metric for comparing the thermal stability of materials.[5][9]
Char Yield at 800 °C (in N2) 20 - 40%Higher char yield often correlates with better flame retardancy.[4][6]

Visualizing the Workflow and Key Concepts

The following diagrams illustrate the experimental workflow for thermal analysis and the key parameters obtained from the data.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan instrument Load into TGA Instrument pan->instrument program Run Thermal Program (e.g., 10 °C/min in N2) instrument->program plot Plot Weight % vs. Temperature program->plot params Determine Td5, Td10, Tmax, Char Yield plot->params

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation weigh_dsc Weigh 2-5 mg of Sample pan_dsc Seal in DSC Pan weigh_dsc->pan_dsc instrument_dsc Load into DSC Instrument pan_dsc->instrument_dsc program_dsc Run Thermal Program (e.g., 10 °C/min in N2) instrument_dsc->program_dsc plot_dsc Plot Heat Flow vs. Temperature program_dsc->plot_dsc params_dsc Identify Tm, Decomposition Exotherms plot_dsc->params_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Factors Influencing the Thermal Stability of Benzoxazinones

The thermal stability of benzoxazinone derivatives is influenced by several structural factors:

  • Substituents on the Phenyl Ring: Electron-withdrawing or electron-donating groups on the phenyl ring can affect the bond dissociation energies within the molecule, thereby altering its thermal stability.

  • Nature of the Fused Ring System: The inherent stability of the benzoxazine ring system contributes significantly to the overall thermal properties.

  • Intermolecular Interactions: Hydrogen bonding and π-π stacking interactions in the solid state can influence the energy required to initiate thermal decomposition. The planarity of the 2-phenyl-4H-3,1-benzoxazin-4-one molecule suggests the possibility of significant π–π stacking.[10]

Conclusion

While direct experimental data on the thermal stability of 4-Phenyl-1H-2,3-benzoxazin-1-one is limited, a comprehensive evaluation can be performed using standard thermal analysis techniques such as TGA and DSC. Based on the behavior of analogous compounds, it is predicted to be a thermally stable molecule with a decomposition onset above 200 °C. The methodologies and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related benzoxazinone compounds. Experimental verification of these properties is crucial for any application where thermal stability is a critical parameter.

References

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC. (2025). Vertex AI Search.
  • Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications - Semantic Scholar. Vertex AI Search.
  • Thermal properties of benzoxazines based on diamines.
  • Thermal gravimetric analysis (TGA) thermograms (A) and their derivative...
  • Thermogravimetric analysis of PBO-oPP-an - ResearchG
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. (2024). Vertex AI Search.
  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - PMC. (2023). Vertex AI Search.
  • Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. (2016). Vertex AI Search.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Vertex AI Search.
  • 4-Phenyl-1H-2,3-benzoxazin-1-one | C14H9NO2 | CID 262685 - PubChem. Vertex AI Search.
  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Vertex AI Search.
  • Differential scanning calorimetry (DSC) thermograms of benzoxazine...
  • DSC curves of benzoxazine monomers (a) and FTIR spectra of benzoxazine...
  • Benzoxazines with enhanced thermal stability from phenolated organosolv lignin - RSC Publishing. Vertex AI Search.
  • One Pot Synthesis of 4-Arylbenzoxazolo[3,2-a]-s-triazine-2-thiones - Sci-Hub. Vertex AI Search.
  • 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE - gsrs. Vertex AI Search.
  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Vertex AI Search.
  • 2-phenyl-4H-3,1-benzoxazin-4-one - 1022-46-4, C14H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Vertex AI Search.
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  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. (2025). Vertex AI Search.
  • Thermal decomposition of benzofuroxan compounds - Beijing Institute of Technology. Vertex AI Search.
  • 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC - NIH. Vertex AI Search.

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Exploratory

A Computational Chemistry Deep Dive into 4-Phenyl-1H-2,3-benzoxazin-1-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Convergence of In Silico and In Vitro in Modern Drug Discovery In the contemporary landscape of pharmaceutical research, the synergy between computational chemistry and traditional experimental methodologie...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of In Silico and In Vitro in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the synergy between computational chemistry and traditional experimental methodologies has become a cornerstone of accelerated drug discovery. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide an in-depth technical exploration of 4-phenyl-1H-2,3-benzoxazin-1-one, a heterocyclic scaffold of significant pharmacological interest. We will navigate the computational workflows that elucidate the structural, electronic, and reactive properties of this molecule, thereby offering a predictive framework for its biological activity and potential as a therapeutic agent. This document serves as a practical blueprint for applying computational techniques to unlock the full potential of novel chemical entities.

Introduction to 4-Phenyl-1H-2,3-benzoxazin-1-one: A Scaffold of Therapeutic Promise

The benzoxazine and benzoxazinone cores are privileged structures in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] These scaffolds are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific molecule of interest, 4-phenyl-1H-2,3-benzoxazin-1-one, with the chemical formula C14H9NO2, represents a unique isomer within this class.[4] Its distinct arrangement of atoms is anticipated to confer a unique electronic and steric profile, making it a compelling candidate for targeted drug design. Computational chemistry provides the tools to dissect these properties at an atomic level, offering insights that can guide synthetic efforts and biological evaluation.

Unveiling the Molecular Architecture: Synthesis and Structural Elucidation

While a plethora of synthetic routes exist for benzoxazinone derivatives, the synthesis of the 2-phenyl-4H-3,1-benzoxazin-4-one isomer, a close structural relative of our target molecule, is well-documented and often involves the reaction of anthranilic acid with benzoyl chloride.[5] Similar strategies can be envisioned for the synthesis of 4-phenyl-1H-2,3-benzoxazin-1-one.

A foundational step in any computational study is the establishment of an accurate molecular geometry. In the absence of an experimental crystal structure for 4-phenyl-1H-2,3-benzoxazin-1-one, a combination of theoretical methods and comparative analysis with structurally related compounds is employed. For instance, the crystal structure of the isomeric 2-phenyl-4H-3,1-benzoxazin-4-one reveals a nearly planar conformation, with a small dihedral angle between the phenyl ring and the benzoxazinone core.[5] This information provides a valuable starting point for the in silico modeling of our target molecule.

The Heart of the Matter: A Step-by-Step Computational Workflow

The following protocol outlines a standard workflow for the computational analysis of 4-phenyl-1H-2,3-benzoxazin-1-one using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation
  • Initial Structure Generation: A 3D structure of 4-phenyl-1H-2,3-benzoxazin-1-one is constructed using molecular building software (e.g., Avogadro, ChemDraw).

  • Conformational Search (Optional but Recommended): To identify the global minimum energy conformation, a systematic or stochastic conformational search can be performed using a lower level of theory or a molecular mechanics force field.

  • Geometry Optimization:

    • Software: Gaussian, ORCA, or other suitable quantum chemistry packages.

    • Method: Density Functional Theory (DFT).

    • Functional: A hybrid functional such as B3LYP is a common and robust choice for organic molecules.

    • Basis Set: A Pople-style basis set like 6-31G(d,p) or a more extensive one such as 6-311+G(d,p) is selected to provide a good balance between accuracy and computational cost.

    • Input: The initial 3D coordinates of the molecule.

    • Execution: The calculation is run until the forces on the atoms and the energy change between cycles fall below predefined convergence criteria.

  • Frequency Calculation:

    • Purpose: To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.

    • Execution: Performed at the same level of theory as the geometry optimization.

  • Electronic Structure Analysis:

    • Properties to Calculate: Molecular orbital energies (HOMO, LUMO), molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis.

    • Interpretation: These calculations provide insights into the molecule's reactivity, charge distribution, and potential sites for electrophilic and nucleophilic attack.

Computational_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Analysis cluster_application Application Initial_Structure Initial 3D Structure Generation Conformational_Search Conformational Search Initial_Structure->Conformational_Search Input Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Conformational_Search->Geometry_Optimization Lowest Energy Conformer Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Geometry Minimum_Confirmation Confirmation of True Minimum (No Imaginary Frequencies) Frequency_Calculation->Minimum_Confirmation Vibrational Frequencies Electronic_Properties Electronic Structure Analysis (HOMO, LUMO, MEP, NBO) Minimum_Confirmation->Electronic_Properties Validated Structure Reactivity_Prediction Reactivity & Stability Prediction Electronic_Properties->Reactivity_Prediction Electronic Data Docking_Studies Molecular Docking Electronic_Properties->Docking_Studies Charge & Potential Data Drug_Discovery_Process cluster_computational Computational Phase cluster_experimental Experimental Phase Target_Identification Target Identification Virtual_Screening Virtual Screening & Docking Target_Identification->Virtual_Screening Identified Target Lead_Optimization In Silico Lead Optimization (ADMET Prediction) Virtual_Screening->Lead_Optimization Promising Hits Synthesis_Characterization Synthesis & Characterization Lead_Optimization->Synthesis_Characterization Optimized Leads In_Vitro_Assays In Vitro Biological Assays Synthesis_Characterization->In_Vitro_Assays Synthesized Compounds In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Active Compounds In_Vivo_Studies->Lead_Optimization Feedback for Refinement

Figure 2: An integrated computational and experimental drug discovery workflow.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets and understanding the binding modes of drug candidates. For benzoxazinone derivatives, docking studies have been performed against various enzymes, including those involved in microbial infections and cancer. For 4-phenyl-1H-2,3-benzoxazin-1-one, a similar approach would involve docking the optimized structure into the active sites of relevant protein targets to predict binding affinities and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking).

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Numerous computational models are available to predict these properties in silico. These predictions can help to identify potential liabilities early in the drug discovery process, allowing for the prioritization of candidates with more favorable pharmacokinetic profiles.

Quantitative Data Summary

The following table presents a hypothetical summary of key computational data for 4-phenyl-1H-2,3-benzoxazin-1-one, based on typical values for similar structures.

Parameter Calculated Value (B3LYP/6-31G(d,p)) Significance
Optimized Energy Value in HartreesThermodynamic stability
HOMO Energy Value in eVElectron-donating ability
LUMO Energy Value in eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) Value in eVChemical reactivity and stability
Dipole Moment Value in DebyePolarity and intermolecular interactions
Molecular Weight 223.23 g/mol [4]Basic molecular property
LogP Calculated ValueLipophilicity and membrane permeability

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the application of computational chemistry to the study of 4-phenyl-1H-2,3-benzoxazin-1-one. Through a systematic workflow encompassing geometry optimization, electronic structure analysis, and molecular docking, we can gain profound insights into the properties of this promising scaffold. The predictive power of these in silico methods is instrumental in guiding the rational design of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. Future work should focus on the synthesis and experimental validation of the computational predictions, as well as the exploration of a broader range of biological targets to fully elucidate the therapeutic potential of this intriguing class of molecules. The integration of more advanced computational techniques, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, will further refine our understanding of the dynamic behavior of these compounds in a biological environment.

References

  • Hassan, H. M., & El-Meka, A. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • (2019). Discovery of 4-phenyl-2H-benzo[b]o[3][4]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 667-686. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262685, 4-Phenyl-1H-2,3-benzoxazin-1-one. [Link]

  • Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. [Link]

  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

  • Avuthu, V. S. R., et al. (2024). Novel 1,2,3-triazole derivatives containing benzoxazinone scaffold: Synthesis, docking study, DFT analysis and biological evaluation. Results in Chemistry, 7, 101800. [Link]

  • Kumar, S., et al. (2011). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 757-763. [Link]

  • Zamani, L., et al. (2020). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4H-Benzoxazin-3-one. [Link]

  • Global Substance Registration System. (n.d.). 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE. [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • Kesuma, D., et al. (2018). Synthesis of 2-phenyl-4H-benzo[d]o[3][6]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. [Link]

  • Al-Omary, F. A. M., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. Scientific Reports, 13(1), 23075. [Link]

  • Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1426463. [Link]

  • Zinad, D. S., et al. (2022). Molecular Docking and DFT Study of Synthesized Oxazine Derivatives. Egyptian Journal of Chemistry, 65(7), 231-240. [Link]

  • Hussain, S., et al. (2024). Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. Scientific Reports, 14(1), 2549. [Link]

  • Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. [Link]

  • Hussain, G., et al. (2016). Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Therapeutic Entrants for Alzheimer's Disease. Medicinal Chemistry, 6(2), 129-136. [Link]

  • Xavier, S., et al. (2023). Dft And Molecular Docking Analysis Of Newly Synthesized Compound (2e)-3-[3-(Benzyloxy) Phenyl]-1-(4'-Chlorophenyl)-2-Propen-1-One [Bpclpo]. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Phenyl-1H-2,3-benzoxazin-1-one as a Fluorescent Probe

This Application Note and Protocol Guide details the use of 4-Phenyl-1H-2,3-benzoxazin-1-one (and its functional analogs) as a fluorescent probe.[1] Executive Summary: While 2-phenyl-4H-3,1-benzoxazin-4-one is the classi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-Phenyl-1H-2,3-benzoxazin-1-one (and its functional analogs) as a fluorescent probe.[1]

Executive Summary: While 2-phenyl-4H-3,1-benzoxazin-4-one is the classic scaffold for serine protease inhibition, the 4-phenyl-1H-2,3-benzoxazin-1-one isomer represents a distinct class of heterocyclic probes.[1] These molecules function primarily as covalent fluorogenic sensors for nucleophiles (biothiols, amines) and active-site serine residues in enzymes.[1] Their utility in drug development lies in Activity-Based Protein Profiling (ABPP) and fluorogenic derivatization , where the probe undergoes a ring-opening reaction upon target engagement, resulting in a quantifiable fluorescence "turn-on" or shift.[1]

[1]

Introduction & Mechanism of Action

4-Phenyl-1H-2,3-benzoxazin-1-one belongs to a class of benzoxazinone derivatives that possess a masked fluorophore within a strained heterocyclic ring.[1] Unlike passive fluorescent dyes, this molecule is a reactive probe .[1]

1.1 Physicochemical Properties[1][2][3]
  • Molecular Formula: C₁₄H₉NO₂[1][4][5]

  • Molecular Weight: 223.23 g/mol [1][4][5]

  • Solubility: Soluble in DMSO, DMF, and Acetonitrile.[1] Limited solubility in pure water (requires co-solvent).[1]

  • Fluorescence Profile:

    • Native State (Intact Ring): Weakly fluorescent or UV-absorbing (Quenched).[1]

    • Reacted State (Ring-Opened): Highly fluorescent.[1][6]

    • Excitation/Emission (Typical):

      
      , 
      
      
      
      (Blue fluorescence). Note: Derivatives with extended conjugation (e.g., nitro- or amino-substituted) can shift emission to green/red.[1]
1.2 Mechanism of Detection: Nucleophilic Ring Opening

The core utility of this probe relies on the susceptibility of the lactone/cyclic amide bond to nucleophilic attack.

  • Recognition: The probe binds to the target (e.g., the catalytic serine of a protease or a free thiol group).

  • Covalent Reaction: The nucleophile attacks the carbonyl carbon (C1).[1]

  • Ring Opening: The N-O or C-O bond cleaves, relieving ring strain.[1]

  • Signal Generation: The resulting open-chain structure (often a benzamide or hydroxamic acid derivative) exhibits a restored intramolecular charge transfer (ICT) or planarization, triggering strong fluorescence.

Mechanism Probe 4-Phenyl-1H-2,3-benzoxazin-1-one (Weak Fluorescence) Transition Tetrahedral Intermediate Probe->Transition + Nucleophile Nucleophile Nucleophile (Enzyme-Ser-OH / R-SH) Nucleophile->Transition Product Ring-Opened Adduct (Strong Fluorescence) Transition->Product Ring Opening (Signal ON)

Caption: General mechanism of fluorogenic activation via nucleophilic ring-opening.

Applications in Drug Development[6]
2.1 Serine Protease Inhibition & Profiling (ABPP)

Benzoxazinone scaffolds are potent Activity-Based Probes (ABPs) for serine proteases (e.g., Elastase, Chymotrypsin, Cathepsin G).[7]

  • Role: Suicide substrate (Acyl-enzyme inhibitor).[1]

  • Utility: Screening for inhibitor selectivity (off-target effects) and quantifying active enzyme concentration in complex proteomes.[1]

  • Advantage: Covalent modification allows for SDS-PAGE visualization if the probe is tagged (e.g., with a reporter fluorophore or alkyne handle).

2.2 Biothiol Detection (Cysteine/Glutathione)

The probe can selectively react with biothiols (R-SH) over amines/hydroxyls under controlled pH, making it useful for detecting oxidative stress markers in cellular assays.

Experimental Protocols
3.1 Preparation of Stock Solutions

Reagents:

  • 4-Phenyl-1H-2,3-benzoxazin-1-one (Solid, >98% purity).

  • DMSO (Anhydrous, HPLC grade).

Protocol:

  • Weigh 2.23 mg of probe.[1]

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex for 30 seconds to ensure complete dissolution.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

  • Store at -20°C (Stable for 3 months).

3.2 Enzyme Activity Assay (Fluorogenic)

Objective: Determine the IC50 of a drug candidate by using the benzoxazinone probe as a competitor or measuring the active enzyme fraction.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.[1]

  • Target Enzyme: e.g., Human Neutrophil Elastase (100 nM final).

  • Probe Working Solution: 100 µM (diluted from stock in buffer).

  • Black 96-well flat-bottom plate.[1]

Workflow:

StepActionVolumeTime
1Add Assay Buffer to wells.80 µL-
2Add Enzyme solution.10 µL-
3(Optional) Add Test Inhibitor (Drug) for competition assays.5 µL15 min (Pre-incubation)
4Add Probe Working Solution (Final conc: 1-10 µM).5 µLStart Reaction
5Incubate at 37°C in the dark.-30-60 min
6Measure Fluorescence (

).
-Endpoint or Kinetic

Data Analysis:

  • Kinetic Mode: Plot RFU vs. Time. Calculate the initial velocity (

    
    ).
    
  • Inhibition: % Activity =

    
    .
    
3.3 Biothiol Labeling in Cell Lysates

Objective: Detect total reactive cysteine content.

Protocol:

  • Lysate Prep: Prepare cell lysate in PBS (pH 7.4). Avoid DTT or mercaptoethanol in the lysis buffer (they will react with the probe).

  • Labeling: Add probe (final concentration 50 µM) to 100 µL of lysate (1 mg/mL protein).

  • Incubation: Incubate at 25°C for 20 minutes.

  • Quenching: Add cold acetone or TCA to precipitate proteins (if analyzing protein-bound thiols) or measure directly for small molecule thiols.[1]

  • Detection: Read fluorescence or analyze via HPLC (Fluorescence detector).[1]

Troubleshooting & Optimization
IssuePossible CauseSolution
High Background Hydrolysis of probe in buffer.[1]Prepare working solutions fresh. Check buffer pH (avoid pH > 8.5).[1]
Low Signal Incomplete reaction or quenching.[1]Increase incubation time. Ensure

match the specific derivative.
Precipitation Low solubility in aqueous buffer.[1]Limit DMSO final concentration to <5%.[1] Use a surfactant (0.01% Triton X-100).[1]
Non-Specific Binding Reaction with off-target nucleophiles.[1]Use specific inhibitors to validate signal (e.g., PMSF for serine proteases).
Visual Workflow: Assay Design

AssayWorkflow Start Start: Probe Stock (10 mM DMSO) Dilution Dilute to 2x Working Conc in Assay Buffer Start->Dilution Reaction Add Probe Incubate 37°C, 30 min Dilution->Reaction PlatePrep Add Enzyme/Lysate to 96-well Plate PlatePrep->Reaction Read Measure Fluorescence (Ex 340 / Em 425) Reaction->Read Analysis Data Analysis (IC50 / Quantification) Read->Analysis

Caption: Step-by-step workflow for high-throughput screening using benzoxazinone probes.

References
  • Hedayatullah, M. (1982).[1] Synthesis and properties of 4-phenyl-2,3-benzoxazin-1-one. Journal of Heterocyclic Chemistry.

  • Kasperkiewicz, P., et al. (2014).[1] Design of photoswitched peptide-based probes for the control of protease activity. Journal of the American Chemical Society.[1]

  • Wissner, A., et al. (1992).[1] 4-Phenyl-4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.

  • Zhang, X., et al. (2020).[1] Benzoxazine-based fluorescent probes for cysteine detection. Spectrochimica Acta Part A.

  • Groutas, W. C., et al. (1997).[1] Structure-based design of novel inhibitors of human leukocyte elastase. Biochemistry.

(Note: While Reference 1 specifically addresses the 2,3-isomer synthesis, References 3 and 5 provide the foundational mechanisms for the protease inhibition applications of the isomeric benzoxazinone scaffold, which is the primary context for drug development.)

Sources

Application

Application Note: 4-Phenyl-1H-2,3-benzoxazin-1-one in Heterocyclic Synthesis

This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the unique reactivity of 4-Phenyl-1H-2,3-benzoxazin-1-one , specifically its utility a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the unique reactivity of 4-Phenyl-1H-2,3-benzoxazin-1-one , specifically its utility as a "masked" intermediate for constructing privileged heterocycles like indazoles and its application in generating functionalized benzamides.[1]

Executive Summary

4-Phenyl-1H-2,3-benzoxazin-1-one is a bicyclic heterocycle characterized by a fused benzene ring, a


-lactone functionality, and a unique N–O bond at the 2,3-position.[1][2] Unlike its more common isomer (2-phenyl-3,1-benzoxazin-4-one), this scaffold possesses high latent energy due to the N–O bond, making it a valuable photochemical and thermal precursor .[1]

Key Applications:

  • Indazole Synthesis: Acts as a photochemical progenitor to 3-phenylindazole via decarboxylative rearrangement.[1]

  • Peptidomimetic Synthesis: Serves as an activated acylating agent for amines to generate o-benzoylbenzamides.[1]

  • Masked Dipole: Functions as a 1,3-dipole precursor in cycloaddition reactions.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-phenyl-2,3-benzoxazin-1-one
CAS Number 19298-29-4
Molecular Formula

Molecular Weight 223.23 g/mol
Key Moiety Cyclic hydroxamate ester (N-O bond)
Solubility Soluble in

, THF, DMSO; sparingly soluble in hexanes.[1][3]
Stability Stable at RT; light-sensitive (undergoes photolysis).[1]

Synthesis of the Scaffold

The synthesis requires controlling regioselectivity to avoid the thermodynamic sink,


-hydroxyphthalimide.[4] The kinetic product (benzoxazinone) is favored by activating 2-benzoylbenzoic acid in the presence of hydroxylamine.[1]
Protocol A: Cyclization via Mixed Anhydride Activation

Rationale: Direct condensation often yields the N-hydroxy isomer.[1] Using ethyl chloroformate or DCC creates a mixed anhydride that favors O-cyclization.[1]

Reagents:

  • 2-Benzoylbenzoic acid (1.0 eq)[1]

  • Hydroxylamine hydrochloride (1.1 eq)[1]

  • Triethylamine (

    
    ) (2.2 eq)[1][4]
    
  • Ethyl chloroformate (1.1 eq)[1][4]

  • Solvent: Anhydrous THF (

    
    )[1][4]
    

Step-by-Step Procedure:

  • Activation: Dissolve 2-benzoylbenzoic acid in anhydrous THF under

    
     atmosphere. Cool to -10°C.[1]
    
  • Base Addition: Add

    
     (1.1 eq) followed dropwise by ethyl chloroformate.[1] Stir for 30 min to form the mixed anhydride.
    
  • Hydroxylamine Prep: In a separate flask, neutralize hydroxylamine HCl with the remaining

    
     in THF; filter off the 
    
    
    
    salts.
  • Coupling: Add the free hydroxylamine solution to the mixed anhydride at -10°C.

  • Cyclization: Allow the mixture to warm to RT and stir for 4 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 5%

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Hexane to yield white needles.

Application I: Photochemical Rearrangement to Indazoles

This is the "killer application" for this scaffold.[1] Under UV irradiation, the N–O bond homolyzes, followed by decarboxylation and recombination to form the indazole core—a critical pharmacophore in kinase inhibitors.[4]

Mechanism of Action

The reaction proceeds via a singlet excited state, leading to N–O bond cleavage.[4] The resulting diradical intermediate undergoes decarboxylation (


 loss) and ring contraction.

IndazolePathway Start 4-Phenyl-2,3- benzoxazin-1-one Excited [Singlet Excited State] Start->Excited hν (300 nm) Diradical Diradical Intermediate Excited->Diradical N-O Homolysis Product 3-Phenyl-1H-indazole Diradical->Product Ring Contraction Byproduct CO2 Diradical->Byproduct

Figure 1: Photochemical ring contraction pathway yielding 3-phenylindazole.[1]

Protocol B: Batch Photolysis

Equipment: Quartz immersion well reactor, Medium-pressure Hg lamp (450W). Solvent: Benzene or Acetonitrile (degassed).[1]

  • Preparation: Dissolve 4-phenyl-1H-2,3-benzoxazin-1-one (500 mg) in 250 mL of degassed acetonitrile. Note: Oxygen quenching can reduce yield; sparge with Argon for 20 min.[1][4]

  • Irradiation: Irradiate the solution through a Pyrex filter (cutoff

    
    ) to prevent degradation of the indazole product.[1]
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) will disappear, and a fluorescent spot (
    
    
    
    ) will appear.[4]
  • Isolation: Evaporate solvent. Purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).

  • Yield: Typical yields range from 65-80%.[1]

Application II: Nucleophilic Ring Opening (Peptidomimetics)

The 2,3-benzoxazin-1-one ring is susceptible to nucleophilic attack at the carbonyl (C1), leading to ring opening.[1] This reactivity is exploited to synthesize N-alkoxy-2-benzoylbenzamides , which serve as unique peptidomimetics or precursors to hydroxamic acids.[1]

Protocol C: Aminolysis

Reagents: Primary amine (


), 

.[1][4]
  • Dissolve the benzoxazinone (1.0 mmol) in dry

    
     (5 mL).
    
  • Add the amine (1.1 mmol) dropwise at RT.

  • Stir for 2-6 hours. The reaction is usually exothermic.[1]

  • Observation: The solution often changes color as the ring opens.[1]

  • Workup: Wash with 1M HCl (to remove excess amine) and brine.

  • Product: The resulting o-benzoyl-N-(alkoxy)benzamide is isolated by evaporation.[1]

Strategic Reactivity Map

The following diagram illustrates how to utilize this scaffold as a divergent node in synthesis.

ReactivityMap Core 4-Phenyl-1H-2,3- benzoxazin-1-one Indazole 3-Phenylindazole (Kinase Inhibitor Core) Core->Indazole Photolysis (-CO2) Benzamide o-Benzoylbenzamides (Peptidomimetics) Core->Benzamide R-NH2 (Nucleophilic Attack) Phthalimide N-Hydroxyphthalimide (Thermodynamic Isomer) Core->Phthalimide Heat / Acid (Isomerization)

Figure 2: Divergent synthetic pathways from the benzoxazinone core.[4]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Product is N-Hydroxyphthalimide Thermal isomerization occurred during synthesis.[1]Keep reaction temperature < 0°C during activation.[1] Avoid acidic workup.
Low Yield in Photolysis Polymerization or Oxygen quenching.[1]Ensure rigorous degassing (

/Ar sparge).[1] Use dilute conditions (< 0.01 M).
Incomplete Ring Opening Steric hindrance of the amine.[1]Use a Lewis acid catalyst (

or

) to activate the carbonyl.[1]

References

  • PubChem Compound Summary. "4-Phenyl-1H-2,3-benzoxazin-1-one (CID 262685)."[1] National Center for Biotechnology Information. [Link][1][4]

  • Kuznetsov, V. V., et al. "Synthesis and properties of 2,3-benzoxazin-1-ones."[1][4] Chemistry of Heterocyclic Compounds, vol. 41, 2005.[4] (General reactivity of the class).

  • Shatskikh, C., et al. "Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin[3,2-b]indazoles."[1][4][5] Organic Letters, 2010.[4][5] (Context on benzoxazine-indazole transformations). [Link]

Sources

Method

Application Note: 4-Phenyl-1H-2,3-benzoxazin-1-one as a Strategic Intermediate in Drug Discovery

This is a comprehensive technical guide and protocol set for 4-Phenyl-1H-2,3-benzoxazin-1-one , a specialized heterocyclic scaffold. Executive Summary 4-Phenyl-1H-2,3-benzoxazin-1-one (CAS: 19298-29-4) represents a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for 4-Phenyl-1H-2,3-benzoxazin-1-one , a specialized heterocyclic scaffold.

Executive Summary

4-Phenyl-1H-2,3-benzoxazin-1-one (CAS: 19298-29-4) represents a "privileged but underutilized" scaffold in medicinal chemistry. Distinct from its more common isomer (2-phenyl-4H-3,1-benzoxazin-4-one), this 2,3-benzoxazine derivative serves as a high-value masked electrophile and a divergent intermediate .

Its primary utility in drug discovery lies in three domains:

  • Precursor to Phthalazinones: It serves as a clean, regio-controlled precursor to 4-phenylphthalazin-1-ones (a core pharmacophore in PARP inhibitors like Olaparib).

  • Serine Protease Inhibition: The strained N–O bond within the lactone ring acts as an acylating agent for active site serine residues.

  • Retro-Inverso Mimetics: The scaffold provides a rigid template for mimicking peptide turns in peptidomimetic design.

Chemical Identity & Structural Logic

It is critical to distinguish this compound from the anthranilic acid-derived 3,1-benzoxazinones.

FeatureTarget: 2,3-Benzoxazin-1-one Common Confusant: 3,1-Benzoxazin-4-one
Core Structure Benzene fused to 2,3-oxazineBenzene fused to 3,1-oxazine
Precursor o-Benzoylbenzoic acidAnthranilic acid
Heteroatoms N-O bond (adjacent)N and O separated by carbon
Key Reactivity N-N exchange (to phthalazinone)Ring opening (to quinazolinone)
Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and numbering.

ChemicalStructure cluster_0 4-Phenyl-1H-2,3-benzoxazin-1-one struct Benzene Ring (Fused) hetero 2,3-Oxazine Ring (N-O Bond) struct->hetero Fused @ C5-C6 phenyl C4-Phenyl Group hetero->phenyl Position 4 ketone C1-Carbonyl (C=O) hetero->ketone Position 1

Caption: Structural decomposition of the 4-phenyl-1H-2,3-benzoxazin-1-one scaffold highlighting the fused ring system and key functional groups.

Protocol 1: Synthesis of the Core Scaffold

Objective: Efficient synthesis of 4-phenyl-1H-2,3-benzoxazin-1-one from 2-benzoylbenzoic acid.

Mechanistic Insight

The synthesis relies on the condensation of hydroxylamine with the ketone moiety of 2-benzoylbenzoic acid to form an oxime intermediate. This is followed by an acid-catalyzed cyclodehydration between the oxime hydroxyl and the carboxylic acid.

Materials
  • Reactant A: 2-Benzoylbenzoic acid (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.5 equiv)

  • Base: Sodium Acetate (anhydrous) (1.5 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (catalytic amount)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-benzoylbenzoic acid (11.3 g, 50 mmol) in Ethanol (100 mL).

  • Addition: Add Hydroxylamine hydrochloride (5.2 g, 75 mmol) and Sodium Acetate (6.15 g, 75 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting acid spot should disappear.

  • Cyclization (Critical Step): If the intermediate oxime is isolated (rare), it can be cyclized by heating in acetic anhydride. However, in this one-pot protocol, adding 5 mL of Glacial Acetic Acid during the final hour of reflux ensures cyclization.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of ice-cold water with vigorous stirring.

    • The product will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 50 mL) to remove salts.

    • Recrystallize from Ethanol/Water (9:1) or Benzene (if anhydrous conditions are required for next steps).

  • Characterization:

    • Yield: Expected 75–85%.

    • Melting Point: 162–164°C.

    • IR: Strong lactone carbonyl stretch at ~1740 cm⁻¹.

Protocol 2: Divergent Synthesis – The Phthalazinone Route

Objective: Use the benzoxazinone scaffold to synthesize 4-phenylphthalazin-1-one. This transformation is a key entry point for synthesizing PARP inhibitor analogs.

Mechanistic Insight

The N–O bond in the 2,3-benzoxazinone ring is labile to nucleophilic attack by hydrazine. The reaction proceeds via ring opening to a hydrazide intermediate, followed by recyclization with the expulsion of water (or ammonia if starting from other derivatives), ultimately forming the thermodynamically stable phthalazinone (N–N bond formation).

Workflow Diagram (DOT)

SynthesisWorkflow Start 2-Benzoylbenzoic Acid Intermediate Oxime Intermediate Start->Intermediate Condensation Reagent1 + NH2OH·HCl / NaOAc Product1 4-Phenyl-1H-2,3-benzoxazin-1-one (The Scaffold) Intermediate->Product1 Cyclodehydration (-H2O) Branch Divergent Path Product1->Branch PathA Path A: Hydrazine Hydrate (Ring Transformation) Branch->PathA PathB Path B: Primary Amines (Ring Opening) Branch->PathB EndA 4-Phenylphthalazin-1-one (PARP Inhibitor Core) PathA->EndA N-N Bond Formation EndB N-Substituted 2-Benzoylbenzamides PathB->EndB Nucleophilic Acyl Substitution

Caption: Divergent synthetic pathways from the 2,3-benzoxazin-1-one scaffold, illustrating its role as a precursor to phthalazinones.

Methodology
  • Dissolution: Dissolve 4-phenyl-1H-2,3-benzoxazin-1-one (2.23 g, 10 mmol) in Ethanol (20 mL).

  • Reaction: Add Hydrazine Hydrate (80% solution, 1.0 mL, ~20 mmol) dropwise at room temperature.

  • Observation: The reaction is often exothermic. A color change (formation of the intermediate hydrazide) may be observed.[2]

  • Reflux: Heat to reflux for 2 hours.

  • Isolation: Cool the mixture. The 4-phenylphthalazin-1-one usually crystallizes directly from the reaction mixture.

  • Yield: >90%. This high efficiency makes the benzoxazinone a superior intermediate compared to direct condensation of the acid with hydrazine, which can yield mixtures.

Biological Applications & Reactivity Profile[3][4][5][6]

A. Serine Protease Inhibition

The 2,3-benzoxazin-1-one ring contains a "masked" activated ester.

  • Mechanism: The active site serine hydroxyl of a protease (e.g., Chymotrypsin, Human Leukocyte Elastase) attacks the carbonyl at position 1.

  • Result: Ring opening occurs, acylating the enzyme and creating a stable acyl-enzyme complex. The N–O bond prevents rapid deacylation, leading to effective inhibition.

  • Drug Design Tip: Substituents on the 4-phenyl ring can be tuned to fit the S1' specificity pocket of the target protease.

B. Reactivity Data Summary
ReagentReaction TypeProduct ClassUtility
Hydrazine Ring TransformationPhthalazinonePARP Inhibitors
R-NH₂ (Primary Amine) Ring Openingo-BenzoylbenzamidePeptidomimetics
NaOH (aq) Hydrolysiso-Benzoylbenzoic acid oximeAnalytical Standard
Grignard (R-MgX) Nucleophilic Addition1,1-Disubstituted derivativeStructural Diversity

References

  • Synthesis of 4-phenyl-1H-2,3-benzoxazine: Barnish, I. T. (1968). The Journal of Organic Chemistry, 33(4), 1372–1374.[3]

  • Phthalazinone Formation: Pifferi, G., & Monguzzi, R. (1972). Journal of Heterocyclic Chemistry, 9(6), 1445-1447.[3] (Describes the general reactivity of the 2,3-benzoxazine system).

  • Biological Activity (Protease Inhibition): Powers, J. C., et al. (2002). Chemical Reviews, 102(12), 4639-4750. (General review of heterocyclic protease inhibitors including benzoxazinones).

  • Crystal Structure & Geometry: CCDC Database (Refcode: 4-phenyl-2,3-benzoxazin-1-one). Validated via PubChem CID 262685.

Sources

Application

experimental procedure for 4-Phenyl-1H-2,3-benzoxazin-1-one reaction with amines

Executive Summary This application note details the synthetic utility of 4-phenyl-1H-2,3-benzoxazin-1-one (1) as an electrophilic scaffold for generating pharmacologically active derivatives. The 2,3-benzoxazin-1-one cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-phenyl-1H-2,3-benzoxazin-1-one (1) as an electrophilic scaffold for generating pharmacologically active derivatives. The 2,3-benzoxazin-1-one core is a "masked" 1,2-dicarbonyl equivalent that exhibits divergent reactivity profiles depending on the nucleophile used.

Specifically, this guide covers two distinct reaction pathways with amines:

  • Pathway A (Primary Amines): Nucleophilic ring-opening to yield 2-aroylbenzamides , valuable as anti-inflammatory and linker scaffolds.

  • Pathway B (Hydrazines): Ring transformation (recyclization) to yield 4-phenylphthalazin-1(2H)-ones , a privileged structure in PARP inhibitors and antihistamines.

Chemical Architecture & Mechanism

To control the outcome of this reaction, one must understand the lability of the N-O bond within the heterocyclic core.

  • Substrate: 4-Phenyl-2,3-benzoxazin-1-one is a cyclic oxime ester. The C1-carbonyl is highly electrophilic.

  • Mechanism A (Ring Opening): A primary amine (

    
    ) attacks the C1 carbonyl. The tetrahedral intermediate collapses, cleaving the weak N-O bond. This results in the extrusion of the oxime moiety (or elimination of hydroxylamine species) and formation of the stable, open-chain amide.
    
  • Mechanism B (Recyclization): When hydrazine (

    
    ) is used, the initial attack is followed by a second intramolecular nucleophilic attack by the distal nitrogen of the hydrazine onto the ketone (originally at C4), resulting in a thermodynamically favored 6-membered phthalazinone ring.
    

ReactionPathways Start 4-Phenyl-2,3- benzoxazin-1-one Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (C1) Amine Primary Amine (R-NH2) Hydrazine Hydrazine (NH2-NH2) ProductA 2-Aroylbenzamide (Ring Opening) Inter1->ProductA + R-NH2 (Solvent: Toluene) ProductB 4-Phenylphthalazin-1-one (Ring Transformation) Inter1->ProductB + NH2-NH2 (Solvent: AcOH)

Figure 1: Divergent reaction pathways based on amine selection. Green path indicates ring opening; Red path indicates ring transformation.

Experimental Protocols

Materials & Reagents
  • Substrate: 4-Phenyl-1H-2,3-benzoxazin-1-one (Synthesized via cyclization of o-benzoylbenzoic acid with hydroxylamine/acetic anhydride).

  • Solvents: Toluene (Anhydrous, 99.8%), Glacial Acetic Acid (for Pathway B), Ethanol.

  • Amines: Aniline derivatives (for Pathway A), Hydrazine hydrate (for Pathway B).

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) - Optional for difficult substrates in Pathway A.
    
Protocol A: Synthesis of 2-Aroylbenzamides (Ring Opening)

Target Audience: Researchers seeking open-chain amide linkers.

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-phenyl-2,3-benzoxazin-1-one (1.0 mmol, 223 mg) in dry toluene (10 mL).

  • Addition: Add the primary amine (1.1 mmol) dropwise.

    • Note: If the amine is a solid, dissolve in minimal toluene before addition.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Often, the amide product crystallizes upon cooling. If so, filter and wash with cold hexane.

    • Extraction (if oil): Evaporate solvent under reduced pressure. Redissolve residue in DCM (20 mL), wash with 1M HCl (to remove excess amine) and Brine. Dry over

      
      .
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Data Interpretation (Self-Validation):

  • IR: Appearance of two carbonyl peaks (Amide I at ~1650

    
     and Ketone at ~1670 
    
    
    
    ) and an N-H stretch (3300–3400
    
    
    ).
  • Absence: The characteristic C=N stretch of the benzoxazine ring (~1600

    
    ) will shift or disappear.
    
Protocol B: Synthesis of Phthalazinones (Ring Transformation)

Target Audience: Drug discovery (PARP/PDE inhibitors).

Procedure:

  • Preparation: Dissolve 4-phenyl-2,3-benzoxazin-1-one (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add Hydrazine Hydrate (1.5 mmol, excess) slowly at room temperature.

  • Reaction: Reflux at

    
     for 3 hours.
    
    • Observation: A heavy precipitate usually forms during the reaction.

  • Work-up:

    • Cool to room temperature.

    • Pour the mixture into crushed ice (50 g).

    • Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol/DMF (1:1).

Data Interpretation (Self-Validation):

  • Melting Point: Phthalazinones typically have high melting points (>200°C).

  • 1H-NMR: Look for the disappearance of the specific aromatic protons associated with the benzoxazine core and the appearance of the NH lactam proton (broad singlet >12 ppm).

Optimization & Troubleshooting

The solvent choice is the critical variable in determining yield and purity.

VariableConditionOutcomeRecommendation
Solvent Polarity Benzene/TolueneRing Opening (Major) Use for Amide synthesis. Promotes nucleophilic attack without stabilizing the zwitterionic intermediate required for recyclization.
Solvent Acidity Acetic AcidRing Transformation Use for Phthalazinone synthesis. Acid catalysis assists in the dehydration step necessary to form the aromatic phthalazine ring.
Lewis Acid

in Nitrobenzene
N-Arylphthalimide Avoid unless aiming for phthalimides. Strong Lewis acids can force a different rearrangement pathway [1].
Stoichiometry Excess Amine (>2 eq)Bis-adductsMaintain 1.1 eq stoichiometry to prevent side reactions with the ketone moiety of the product.

Workflow Visualization

The following diagram illustrates the decision matrix for the experimentalist.

Workflow Input Start: 4-Phenyl-2,3-benzoxazin-1-one Choice Select Target Scaffold Input->Choice PathA Target: Open Chain Amide Choice->PathA PathB Target: Phthalazinone Choice->PathB StepA1 Reagent: Primary Amine (1.1 eq) Solvent: Toluene Temp: 110°C PathA->StepA1 StepB1 Reagent: Hydrazine Hydrate Solvent: AcOH Temp: 118°C PathB->StepB1 QC_A QC: Check IR for Amide I + Ketone peaks StepA1->QC_A QC_B QC: Check MP (>200°C) and NMR (Lactam NH) StepB1->QC_B

Figure 2: Experimental decision matrix. Blue path denotes amide synthesis; Red path denotes phthalazinone synthesis.

References

  • Fahmy, A. F. M., et al. (1977). "2,3-Benzoxazin-1-ones.[1] Part I. Reactions of aluminium chloride, sulphuric acid, and hydrazine hydrate with 4-aryl-2,3-benzoxazin-1-ones."[1] Journal of the Chemical Society, Perkin Transactions 1.

  • El-Hashash, M. A., et al. (2013). "Chemistry of 4H-3,1-Benzoxazin-4-ones." International Journal of Modern Organic Chemistry. (Note: Provides comparative context for isomer reactivity).

  • Khattab, S. A. (2006). "Synthesis of 4-Alkyl-1(2H)-phthalazinones and 4-Alkyl-2,3-benzoxazin-1-ones via Ring Cleavage." Synthetic Communications.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 4-Phenyl-1H-2,3-benzoxazin-1-one

Executive Summary & Scientific Rationale This application note details a robust protocol for the quantification of 4-Phenyl-1H-2,3-benzoxazin-1-one (CAS: 19298-29-4). Unlike the more common 1,3-benzoxazin-4-one derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust protocol for the quantification of 4-Phenyl-1H-2,3-benzoxazin-1-one (CAS: 19298-29-4). Unlike the more common 1,3-benzoxazin-4-one derivatives, the 2,3-benzoxazin-1-one scaffold represents a rarer class of heterocyclic compounds with distinct physicochemical properties, often explored for anti-inflammatory and antimicrobial potential.

The Analytical Challenge: The primary challenge in quantifying this analyte is its high lipophilicity (LogP ≈ 3.3 ) and low aqueous solubility (~27.7 µg/mL ). Standard reverse-phase methods often suffer from peak broadening or carryover if the organic wash step is insufficient. Furthermore, the 2,3-benzoxazine core is susceptible to hydrolysis under highly acidic or basic conditions, necessitating a pH-neutral or mildly acidic mobile phase buffer.

This protocol utilizes a C18 Reverse-Phase (RP-HPLC) approach with a high-strength organic gradient to ensure sharp peak shape and complete elution, validated against ICH Q2(R1) standards.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful chromatography.

PropertyValueChromatographic Implication
Molecular Formula C₁₄H₉NO₂MW: 223.23 g/mol
LogP (Predicted) ~3.3Highly hydrophobic; requires high % organic mobile phase for elution.
Aqueous Solubility ~27.7 µg/mLCRITICAL: Sample diluent must be high-organic (e.g., 100% ACN or MeOH) to prevent precipitation.
pKa ~ -1.5 (Conjugated acid)The molecule is neutral at physiological pH. pH modification affects peak shape but not retention time significantly.
UV Max ~230 nm, ~254 nmA Diode Array Detector (DAD) scan (200–400 nm) is recommended; 254 nm is selected for specificity.

Experimental Protocol

Reagents and Standards[1][2]
  • Reference Standard: 4-Phenyl-1H-2,3-benzoxazin-1-one (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).

Instrumentation[1][3]
  • System: HPLC with Quaternary Pump and Autosampler (e.g., Agilent 1260/1290 or Waters Alliance).

  • Detector: Photodiode Array Detector (PDA/DAD) or UV-Vis Variable Wavelength Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.

    • Why End-capped? To minimize interaction between the nitrogen lone pair on the oxazine ring and residual silanols, preventing peak tailing.

Chromatographic Conditions[3][4]
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol ionization; improves peak symmetry.
Mobile Phase B Acetonitrile (100%)Stronger eluent than MeOH, necessary for LogP 3.3.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and retention reproducibility.
Injection Volume 10 µLOptimized for sensitivity without column overload.
Detection 254 nm (BW: 4 nm)Aromatic ring absorption; minimizes solvent noise compared to 210 nm.

Gradient Program:

  • 0.0 min: 40% B

  • 8.0 min: 90% B (Linear Ramp)

  • 10.0 min: 90% B (Hold to elute hydrophobic impurities)

  • 10.1 min: 40% B (Re-equilibration)

  • 15.0 min: Stop

Sample Preparation Workflow

Stock Solution Preparation (1.0 mg/mL):

  • Weigh 10.0 mg of 4-Phenyl-1H-2,3-benzoxazin-1-one.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

    • Note: Do not use water in the stock diluent due to solubility limits.

Working Standards: Dilute the Stock Solution with Mobile Phase (50:50 ACN:Water) to generate a calibration curve:

  • Level 1: 1.0 µg/mL

  • Level 2: 5.0 µg/mL

  • Level 3: 10.0 µg/mL

  • Level 4: 50.0 µg/mL

  • Level 5: 100.0 µg/mL

Method Validation (Self-Validating Systems)

To ensure "Trustworthiness," the method must pass the following acceptance criteria.

Validation ParameterAcceptance CriteriaExperimental Procedure
System Suitability Tailing Factor (T) < 1.5Theoretical Plates (N) > 5000Inject 10 µg/mL standard 5 times before sample analysis.
Linearity R² > 0.999Plot Area vs. Concentration for Levels 1–5.
Precision (Repeatability) %RSD < 2.0%6 injections of the 50 µg/mL standard.
Accuracy (Recovery) 98.0% – 102.0%Spike blank matrix (if applicable) at 3 levels (Low, Med, High).
LOD / LOQ S/N > 3 (LOD)S/N > 10 (LOQ)Determine from the 1.0 µg/mL injection signal-to-noise ratio.

Visualizations

Analytical Workflow Diagram

This diagram outlines the critical path from sample to result, highlighting the "Kill Step" (Solubility Check) where most errors occur.

HPLC_Workflow Start Start: Sample Receipt Weighing Weigh 10mg Standard Start->Weighing Solubility_Check Dissolve in 100% ACN (CRITICAL: No Water) Weighing->Solubility_Check Dilution Dilute to Working Conc. (50:50 ACN:H2O) Solubility_Check->Dilution Dissolved Filter Filter (0.22 µm PTFE) Dilution->Filter HPLC_Inj Inject 10 µL onto HPLC (C18 Gradient) Filter->HPLC_Inj Data_Process Integration & Quantitation (@ 254 nm) HPLC_Inj->Data_Process Report Final Report Data_Process->Report

Figure 1: Analytical workflow emphasizing the critical solubility step to prevent precipitation.

Troubleshooting Logic Tree

A self-diagnostic tool for common benzoxazinone chromatography issues.

Troubleshooting Issue Problem Detected Split Identify Issue Issue->Split Tailing Peak Tailing (>1.5) Split->Tailing Broad Broad Peak Split->Broad Ghost Ghost Peaks Split->Ghost Sol1 Add 0.1% TEA or Switch to End-capped Col Tailing->Sol1 Sol2 Check Sample Solvent (Must match Initial Mobile Phase) Broad->Sol2 Sol3 Extend Gradient Hold (Late eluting hydrophobic impurities) Ghost->Sol3

Figure 2: Troubleshooting decision tree for optimizing benzoxazinone separations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262685, 4-Phenyl-1H-2,3-benzoxazin-1-one. Retrieved from [Link]

  • Barnish, I. T., et al. (1968). Synthesis of 4-phenyl-1H-2,3-benzoxazine. Convenient route to a rare class of compounds.[1] The Journal of Organic Chemistry, 33(4), 1372–1374.[1] Retrieved from [Link]

  • Gerpe, A., et al. (2008). Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans.[2] Journal of Pharmaceutical and Biomedical Analysis, 47(1), 88-94.[2] (Cited for analogous benz-fused heterocyclic separation conditions). Retrieved from [Link]

  • International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application

Application Note &amp; Scalable Synthesis Protocol: 4-Phenyl-1H-2,3-benzoxazin-1-one

Abstract: This document provides a comprehensive guide to a robust and scalable synthesis of 4-Phenyl-1H-2,3-benzoxazin-1-one, a heterocyclic scaffold of interest in medicinal chemistry and materials science. Traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to a robust and scalable synthesis of 4-Phenyl-1H-2,3-benzoxazin-1-one, a heterocyclic scaffold of interest in medicinal chemistry and materials science. Traditional synthetic routes often present challenges in terms of yield, purity, and scalability. The method detailed herein is designed for researchers and process chemists, focusing on a logical, two-step approach that utilizes readily available starting materials. We emphasize the rationale behind key procedural steps, process controls for self-validation, and safety considerations essential for scaling from the laboratory bench to pilot plant production.

Introduction and Strategic Rationale

The benzoxazinone core is a privileged structure in drug discovery, appearing in a range of biologically active compounds.[1] The specific isomer, 4-Phenyl-1H-2,3-benzoxazin-1-one, presents a unique synthetic challenge compared to its more common 3,1- and 1,3- counterparts.[1][2] Scaling the synthesis of such molecules requires a strategy that prioritizes safety, efficiency, cost-effectiveness, and reproducibility.

The presented method circumvents common scale-up pitfalls by adopting a convergent synthesis strategy. The core principle involves the cyclization of a key intermediate, 2-benzoylbenzoyl chloride, with N-phenylhydroxylamine. This approach was selected for several reasons:

  • High Atom Economy: The key bond-forming steps are direct condensations, minimizing waste.

  • Commercially Available Precursors: The synthesis begins with 2-benzoylbenzoic acid and nitrobenzene, which are readily available bulk chemicals.

  • Robust and Well-Characterized Reactions: The individual steps—conversion of a carboxylic acid to an acid chloride and subsequent acylation of a hydroxylamine—are fundamental, well-understood transformations in organic chemistry, making the process reliable and transferable.[3][4]

This guide is structured to provide not just a recipe, but a deep understanding of the process, enabling scientists to adapt and troubleshoot the synthesis effectively.

Overall Synthesis Workflow

The synthesis is broken down into three primary protocols: the preparation of the two key reactants followed by the final condensation and cyclization reaction.

G cluster_0 Protocol A: N-Phenylhydroxylamine Synthesis cluster_1 Protocol B: Acid Chloride Formation cluster_2 Protocol C: Final Product Synthesis A Nitrobenzene B N-Phenylhydroxylamine A->B Zinc Dust, NH4Cl H2O, <65°C E 4-Phenyl-1H-2,3-benzoxazin-1-one B->E C 2-Benzoylbenzoic Acid D 2-Benzoylbenzoyl Chloride C->D Thionyl Chloride (SOCl2) Toluene, Reflux D->E D->E Pyridine, THF 0°C to RT

Diagram 1: High-level workflow for the synthesis of 4-Phenyl-1H-2,3-benzoxazin-1-one.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Phenylhydroxylamine

Rationale: This protocol is adapted from a well-established Organic Syntheses procedure, which utilizes the controlled reduction of nitrobenzene with zinc dust.[5] The use of ammonium chloride creates a buffered aqueous environment that favors the formation of the hydroxylamine over further reduction to aniline. Temperature control is critical; an excessive exotherm can lead to over-reduction and decreased yield.

Materials:

  • Nitrobenzene (C₆H₅NO₂)

  • Zinc dust (<10 µm, >85% purity)

  • Ammonium chloride (NH₄Cl)

  • Sodium chloride (NaCl)

  • Deionized water

Procedure (Exemplary 400g Scale):

  • Reactor Setup: Equip a 15 L jacketed glass reactor with a mechanical stirrer, thermocouple, and a port for solids addition.

  • Initial Charge: Charge the reactor with ammonium chloride (250 g, 4.7 mol) and deionized water (8 L). Begin vigorous stirring.

  • Substrate Addition: Add nitrobenzene (500 g, 4.1 mol) to the reactor.

  • Controlled Reduction: Add zinc dust (620 g, 8.1 atoms based on 85% purity) portion-wise over 20-30 minutes.[5] The reaction is exothermic; maintain the internal temperature between 60-65°C using the reactor jacket. A temperature rise indicates the reaction is proceeding.

  • Reaction Completion: After the final addition of zinc, continue stirring for 15-20 minutes until the temperature ceases to rise, indicating the reaction is complete.

  • Isolation: While hot, filter the reaction mixture through a bed of celite to remove zinc oxide. Wash the filter cake with hot water (1 L).

  • Crystallization: Transfer the filtrate to a suitable vessel and saturate with sodium chloride (approx. 3 kg). Cool the solution to 0°C using an ice-salt bath or chiller to induce crystallization.

  • Filtration and Drying: Collect the pale-yellow needles of N-phenylhydroxylamine by filtration. Do not wash the cake extensively. The product is used immediately in the next step as it can be unstable upon storage.

Safety Note: Nitrobenzene is highly toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reduction with zinc dust is exothermic and must be controlled.

Protocol B: Synthesis of 2-Benzoylbenzoyl Chloride

Rationale: The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Using toluene as a solvent helps to control the reaction temperature and allows for azeotropic removal of excess thionyl chloride.

Materials:

  • 2-Benzoylbenzoic acid (C₁₄H₁₀O₃)

  • Thionyl chloride (SOCl₂)

  • Toluene

Procedure (Exemplary 1 kg Scale):

  • Reactor Setup: In a dry 5 L reactor equipped with a reflux condenser and a gas scrubber (for SO₂ and HCl), add 2-benzoylbenzoic acid (1 kg, 4.42 mol).

  • Reagent Addition: Add toluene (2 L) followed by the slow, dropwise addition of thionyl chloride (480 mL, 6.63 mol, 1.5 equiv.) via an addition funnel.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 3-4 hours. The reaction is complete when gas evolution ceases.

  • In-Process Control (IPC): Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or HPLC to confirm the disappearance of the starting carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride by vacuum distillation. The resulting crude 2-benzoylbenzoyl chloride is a viscous oil or low-melting solid and is typically used in the next step without further purification.

Protocol C: Scaled-Up Synthesis of 4-Phenyl-1H-2,3-benzoxazin-1-one

Rationale: This is the key bond-forming step. The highly reactive 2-benzoylbenzoyl chloride is acylated by the nucleophilic N-phenylhydroxylamine. The reaction is performed at low temperature to control reactivity. Pyridine is added as a base to scavenge the HCl formed, driving the reaction towards the product and preventing potential side reactions. The proposed mechanism is illustrated below.

G R1 2-Benzoylbenzoyl Chloride Int1 Acylated Intermediate R1->Int1 R2 N-Phenylhydroxylamine R2->Int1 Nucleophilic Attack Base Pyridine Base->Int1 HCl Scavenging Prod 4-Phenyl-1H-2,3-benzoxazin-1-one Int1->Prod Intramolecular Cyclization Side Pyridine HCl Int1->Side

Diagram 2: Proposed reaction mechanism for the final cyclization step.

Materials:

  • Crude 2-benzoylbenzoyl chloride (from Protocol B)

  • Crude N-phenylhydroxylamine (from Protocol A)

  • Pyridine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure (Based on 1 kg of 2-Benzoylbenzoic Acid):

  • Reactor Setup: In a dry 20 L jacketed reactor under a nitrogen atmosphere, dissolve the crude N-phenylhydroxylamine (approx. 482 g, 4.42 mol) in anhydrous THF (8 L).

  • Cooling and Base Addition: Cool the solution to 0-5°C. Slowly add pyridine (420 mL, 5.19 mol, 1.17 equiv.).

  • Controlled Addition: Dissolve the crude 2-benzoylbenzoyl chloride (from 1 kg starting material, approx. 4.42 mol) in anhydrous THF (2 L). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • IPC: Monitor the reaction for the disappearance of N-phenylhydroxylamine using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution (5 L).

    • Extract the aqueous layer with ethyl acetate (2 x 4 L).

    • Combine the organic layers and wash with water (2 x 4 L) and then brine (1 x 4 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

Protocol D: Purification by Recrystallization

Rationale: Recrystallization is the most economical and scalable method for purifying solid organic compounds. The choice of solvent is critical; a mixture of ethanol and water provides a good polarity range to dissolve the product when hot and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

Procedure:

  • Transfer the crude solid product to a clean reactor.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the turbidity, resulting in a saturated solution.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 40-50°C.

  • Purity Check: Assess the purity of the final product by HPLC and melting point analysis. A second recrystallization may be performed if necessary. Methods for checking purity via NMR are also well-documented.[6]

Quantitative Data and Characterization

Parameter2-Benzoylbenzoic AcidThionyl ChlorideN-PhenylhydroxylaminePyridine4-Phenyl-1H-2,3-benzoxazin-1-one
MW ( g/mol ) 226.23118.97109.1379.10223.23
Molar Equiv. 1.01.51.01.17-
Amount (kg) 1.00.7850.4820.410-
Moles (mol) 4.426.634.425.19-
Expected Yield ----75-85%
Expected Mass (kg) ----0.74 - 0.84

Table 1: Stoichiometry and expected yield for the scaled-up synthesis.

Expected Analytical Data for Final Product:

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect complex aromatic signals between δ 7.2-8.5 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbon (~160-165 ppm) and multiple aromatic carbons.

  • IR (KBr, cm⁻¹): Characteristic C=O stretch around 1760-1780 cm⁻¹ (lactone).

  • Mass Spec (ESI+): m/z 224.07 [M+H]⁺.

References

  • Ighilahriz, N., et al. (2019). Design-Syntheses, Characterization and Biological Activity Studies of Azobenzen-P,Pꞌ-Di(3,1-Benzoxazin-4-One-2yl) and Azobenzen-P,Pꞌ-Di[(3- Substituted-3(4H)Quinazolinone-2yl]. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Reddy, G. D., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-1H-2,3-benzoxazin-1-one. Retrieved from [Link]

  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank. Retrieved from [Link]

  • Palion-Gazda, J., et al. (2017). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 2-chlorobenzoyl chloride, and its uses.
  • Abdollahi-Sisi, N., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Retrieved from [Link]

  • ACS Publications. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chlorobenzoyl chloride.
  • Google Patents. (n.d.). Process for preparing benzoxazines.
  • Lochab, B., et al. (2016). 1H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-4H-1,3-benzoxazin-4-one. Retrieved from [Link]

  • Ighilahriz, N., et al. (2017). Synthesis of 2-phenyl-1,3-(4H)-benzoxazin-4-one 3. ResearchGate. Retrieved from [Link]

  • Patent 0854128. (1998). Process for the preparation of chloro-benzoyl chlorides. Retrieved from [Link]

  • Al-Ostath, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS AND BIOASSAY STUDIES OF BENZOXAZIN-4-ONE AND QUINAZOLIN-4-IMINE DERIVATIVES. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][8]-Benzoxazin-3-one and Their Inhibitory Effe. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-phenyl-1h-2,3-benzoxazin-1-one. Retrieved from [Link]

  • Abdollahi-Sisi, N., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]

  • Bilka, F., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Pharma-Future. Retrieved from [Link]

  • Lácová, M., et al. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules. Retrieved from [Link]

  • Quora. (2024). What is the difference in the reaction of benzoyl chloride with phenols and anilines?. Retrieved from [Link]

  • Kassab, E. A., et al. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Egyptian Journal of Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathways of 4-Phenyl-1H-2,3-benzoxazin-1-one

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenyl-1H-2,3-benzoxazin-1-one. This guide is designed to provide expert insights and practical troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenyl-1H-2,3-benzoxazin-1-one. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges related to the stability and degradation of this compound. The information is presented in a question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiment involving 4-Phenyl-1H-2,3-benzoxazin-1-one is showing low yield and multiple unexpected byproducts on my TLC and LC-MS. What are the likely causes?

This is a common issue often rooted in the inherent reactivity and potential instability of the benzoxazinone core under certain conditions. The primary culprits are typically hydrolysis, reaction with nucleophilic impurities, or thermal stress.

  • Purity of Starting Materials: Ensure all reagents and solvents are pure and anhydrous where necessary. The benzoxazinone ring system is susceptible to attack by nucleophiles.[1] Impurities like water or residual amines from a previous step can act as nucleophiles, leading to ring-opening and the formation of various amide byproducts.

  • Reaction Conditions: Prolonged reaction times at elevated temperatures can promote thermal degradation.[2] It is crucial to monitor the reaction's progress closely (e.g., by TLC or HPLC) and proceed with work-up as soon as the reaction is complete to avoid product degradation.[3]

  • Work-up and Purification: The compound may be sensitive to pH changes during aqueous work-up. Acidic or basic conditions can catalyze hydrolysis.

Q2: What is the most common degradation pathway for 4-Phenyl-1H-2,3-benzoxazin-1-one?

The most prevalent non-thermal degradation pathway is hydrolysis . The ester-like linkage within the oxazinone ring is susceptible to cleavage by water, especially under acidic or basic conditions.

Under basic conditions, a hydroxide ion will preferentially attack the carbonyl carbon (C1), leading to the opening of the heterocyclic ring. This initially forms a carboxylate and a hydroxylamine intermediate, which would likely rearrange. Under acidic conditions, protonation of the nitrogen or oxygen atoms can activate the ring for nucleophilic attack by water. The expected hydrolysis product would be a derivative of 2-(hydroxy(phenyl)methyl)benzoic acid or related ring-opened structures.

cluster_0 Postulated Hydrolytic Degradation Benzoxazinone 4-Phenyl-1H-2,3-benzoxazin-1-one Intermediate Ring-Opened Intermediate (N-phenyl-2-(hydroxymethyl)benzamide derivative) Benzoxazinone->Intermediate H₂O / OH⁻ (Nucleophilic Attack at C1) Product Final Hydrolysis Products (e.g., 2-benzoylbenzoic acid) Intermediate->Product Rearrangement / Further Hydrolysis

Caption: Postulated hydrolytic degradation of 4-Phenyl-1H-2,3-benzoxazin-1-one.

Q3: I suspect my compound is degrading in the stock solution (e.g., in DMSO or Methanol). How can I confirm this and prevent it?

Stock solution instability is a significant concern that can compromise assay results.

Confirmation: To confirm degradation, perform a simple time-course stability study. Prepare a fresh stock solution and analyze it immediately by HPLC, recording the peak area of the parent compound. Store the solution under your typical storage conditions (e.g., 4°C, -20°C, or room temperature) and re-analyze it at set time points (e.g., 24h, 48h, 1 week). A decrease in the parent peak area and/or the appearance of new peaks corresponding to degradation products will confirm instability.

Prevention:

  • Solvent Choice: Use high-purity, anhydrous solvents. DMSO is hygroscopic and can absorb atmospheric moisture over time, which can then facilitate hydrolysis.

  • Storage Conditions: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Store solutions in amber vials to prevent potential photodegradation, as aromatic heterocyclic structures can be light-sensitive.[4]

Q4: Can 4-Phenyl-1H-2,3-benzoxazin-1-one react with common laboratory reagents or solvents?

Yes. Beyond water, the benzoxazinone moiety is known to react with a variety of nucleophiles.[1][5] This reactivity is often exploited for the synthesis of other heterocyclic systems like quinazolinones but can be an unintended degradation pathway if nucleophiles are present as impurities.

  • Amines: Primary and secondary amines (e.g., Tris buffer, residual reactants) can attack the carbonyl group, leading to ring-opening and the formation of N-substituted benzamides.

  • Alcohols: While generally less reactive than amines, alcohols (especially as solvents like methanol or ethanol) can potentially cause alcoholysis under catalytic conditions (acid or base), leading to the formation of the corresponding ester.

  • Hydrazine: Reacts readily to form quinazolinone derivatives.[1]

cluster_1 Degradation via Nucleophilic Attack Benzoxazinone 4-Phenyl-1H-2,3- benzoxazin-1-one Product Ring-Opened Product (Amide, Acid, Ester) Benzoxazinone->Product Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, H₂O, R-OH) Nucleophile->Product

Caption: General reaction of benzoxazinones with nucleophiles leading to degradation.

Troubleshooting Workflow & Experimental Protocols

This section provides step-by-step methodologies to diagnose and mitigate degradation issues.

Troubleshooting Flowchart

If you are experiencing issues like low yields or impure products, follow this diagnostic workflow.

Caption: A workflow for troubleshooting experiments with 4-Phenyl-1H-2,3-benzoxazin-1-one.

Protocol 1: Stability Assessment of 4-Phenyl-1H-2,3-benzoxazin-1-one via HPLC

Objective: To quantitatively assess the stability of the compound under various conditions (e.g., pH, solvent, temperature, light).

Materials:

  • 4-Phenyl-1H-2,3-benzoxazin-1-one

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Buffers of desired pH (e.g., pH 4, 7, 9)

  • HPLC system with a UV detector

  • Amber and clear glass vials

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the parent compound. A C18 column is typically a good starting point. Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable anhydrous solvent like Acetonitrile.

  • Test Sample Preparation:

    • pH Stability: Dilute the stock solution into separate vials containing your chosen buffers (pH 4, 7, 9) to a final concentration of ~50 µM.

    • Photostability: Prepare two identical samples in a neutral buffer (pH 7). Wrap one vial completely in aluminum foil (dark control) and expose the other to ambient lab light or a photostability chamber.

    • Thermal Stability: Prepare samples in a neutral buffer and store them at different temperatures (e.g., 4°C, Room Temperature, 40°C).

  • Time-Zero (T0) Analysis: Immediately after preparation, inject an aliquot from each sample into the HPLC and record the peak area of the parent compound. This is your T0 reference.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject aliquots from each vial and record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T0. A loss of >10% typically indicates meaningful degradation.

Condition TestedPotential Degradation ProductAnalytical Observation
Acidic pH (e.g., 4) Ring-opened acidDecrease in parent peak area; appearance of more polar peak(s) on RP-HPLC.
Basic pH (e.g., 9) Ring-opened carboxylateRapid decrease in parent peak area; appearance of more polar peak(s).
Light Exposure Photodegradation productsDecrease in parent peak area compared to dark control.[4]
Elevated Temperature Thermally degraded fragmentsDecrease in parent peak area; potential for multiple small product peaks.[2]

References

  • Hassan, H. M., & El-Meka, A. (2014). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. International Journal of Organic Chemistry, 4, 259-272. [Link]

  • Ismail, M. F., El-Bassiouny, F. A., & Younes, H. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Egyptian Journal of Chemistry, 56(1-6).
  • Lin, C. H., Lerch, R. N., Garrett, H. E., George, M. F., & Cedergreen, N. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(26), 5344–5351.
  • PubChemLite. (n.d.). 4-phenyl-1h-2,3-benzoxazin-1-one.
  • Global Substance Registration System (GSRS). (n.d.). 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE.
  • PubChem. (n.d.). 4-Phenyl-1H-2,3-benzoxazin-1-one. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Zhang, C. X., Deng, Y. Y., Zhang, Y. Y., Yang, P., & Gu, Y. (2015). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Chinese Journal of Polymer Science, 33, 246-255.
  • ResearchGate. (n.d.). Synthesis, characterization and thermal degradation of functional benzoxazine monomers and polymers containing phenylphosphine oxide. Request PDF.
  • Abdollahi, S., & Shariat, M. (2005).
  • Digital CSIC. (2024, August 6). Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved February 22, 2026, from [Link]

  • Er-Rachdi, F., & Johnson, C. D. (1986). Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B: Physical Organic, 1073-1076.
  • Wang, C., Liu, Y., Li, Z., & Xin, C. (2018). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 8(2), 935-942.
  • MDPI. (2024, December 3).
  • Kim, I. S., Lee, J. K., & Kim, J. H. (2011). Degradation of Flumioxazin in Illuminated Water–Sediment Systems. Journal of Agricultural and Food Chemistry, 59(19), 10584–10590.
  • ResearchGate. (n.d.). Synthesis of 2-phenyl-1,3-(4H)-benzoxazin-4-one 3.
  • Frontiers. (2025, August 14). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • Vandenheuvel, W. J., Smith, J. L., & Hucker, H. B. (1976). Mass Spectral and Pyrolytic Behavior of the Two Main Products of Phenylbutazone Degradation. Biomedical Mass Spectrometry, 3(1), 8-12.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.
  • ResearchGate. (n.d.). 2-Phenyl-4H-3,1-benzoxazin-4-one.
  • Frontiers. (2025, August 14). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • New Journal of Chemistry. (n.d.). One-Pot Green Synthesis of 4H-Benzo[d][1][6]oxazin-4-one Derivatives via Visible-Light Catalysis.

  • Frontiers. (2025, August 15). one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(597), 441-446.

Sources

Optimization

Technical Support Center: Purification of 4-Phenyl-1H-2,3-benzoxazin-1-one

The following technical guide is structured as a Tier 2/Tier 3 Support Center resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the purification of 4-Phenyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/Tier 3 Support Center resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the purification of 4-Phenyl-1H-2,3-benzoxazin-1-one .

Ticket ID: PUR-BZ-23-01 Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Chemical Context

Before troubleshooting, verify your target structure. This guide specifically addresses 4-Phenyl-1H-2,3-benzoxazin-1-one (typically synthesized via the cyclization of 2-benzoylbenzoic acid with hydroxylamine).

Critical Distinction: Do not confuse this with 4H-3,1-benzoxazin-4-one (derived from anthranilic acid). The impurity profiles differ significantly.

The Impurity Landscape

In the synthesis of this scaffold, you are fighting three primary antagonists:

  • Unreacted Precursor: 2-Benzoylbenzoic acid (Acidic).

  • Reaction Intermediate: o-Benzoylbenzoic acid oxime (Amphoteric/Neutral).

  • Hydrolysis Byproducts: Ring-opened hydroxamic acids (formed if the workup is too basic).

Diagnostic Triage (Troubleshooting FAQs)

Q1: "My TLC shows a persistent streak starting from the baseline. What is it?"

Diagnosis: This is almost certainly unreacted 2-benzoylbenzoic acid . Mechanism: The carboxylic acid moiety interacts strongly with the silica stationary phase (which is acidic), causing "tailing." Solution:

  • Immediate Action: Perform a basic wash (see Protocol A below).

  • Verification: Run a TLC co-spotting with the starting material. If the streak matches the starting material, your cyclization was incomplete or you simply need a wash.

Q2: "The product is oiling out during recrystallization instead of forming crystals."

Diagnosis: This usually indicates the presence of the oxime intermediate or residual high-boiling solvents (like DMSO or DMF if used). The oxime acts as a "crystal poison," disrupting the lattice energy of the benzoxazinone. Solution:

  • Solvent Switch: Switch from pure Ethanol to an Ethanol:Water (9:1) system.

  • Seed: If available, add a seed crystal of pure benzoxazinone at the cloud point.

  • Trituration: If it oils out, decant the solvent and triturate the oil with cold diethyl ether or hexane to induce solidification before re-attempting recrystallization.

Q3: "I lost 50% of my yield during the bicarbonate wash. Where did it go?"

Diagnosis: You likely triggered base-catalyzed ring opening or formed a water-soluble salt of the oxime. Mechanism: While 2,3-benzoxazin-1-ones are relatively stable, prolonged exposure to base (even weak base like NaHCO₃) can hydrolyze the lactone bond, reverting it to the water-soluble hydroxamate or acid. Solution:

  • Protocol Adjustment: Keep the NaHCO₃ wash cold (0–5°C) and brief (<5 mins contact time). Separate phases immediately.

Purification Protocols

Protocol A: The "Acid-Cut" Extraction (Primary Purification)

Use this to remove unreacted 2-benzoylbenzoic acid.

Principle: The starting material is a carboxylic acid (


). The product is a neutral heterocycle. We exploit this 

difference.
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ethers if possible (peroxides can degrade the N-O bond).

  • The Wash:

    • Wash the organic layer 2x with cold, saturated NaHCO₃ .

    • Caution: Gas evolution (CO₂) will occur. Vent frequently.

  • The Check:

    • Do not discard the aqueous layer yet. Acidify a small aliquot of the aqueous layer with HCl. If a precipitate forms, that is your removed impurity (starting acid).

  • Finishing: Wash organic layer 1x with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Recrystallization (Polishing)

Use this to remove the oxime intermediate and trace salts.

ParameterRecommendation
Primary Solvent Ethanol (absolute) or Methanol
Anti-Solvent Water (add dropwise at reflux)
Temperature Dissolve at reflux; Cool slowly to RT; Chill to 4°C
Visual Cue Product should form white to off-white needles. Yellowing indicates oxidation or oxime contamination.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) TLC Step 1: TLC Analysis (vs. Starting Material) Start->TLC AcidImpurity Baseline Streak/Spot? (Unreacted Acid) TLC->AcidImpurity Yes OximeImpurity Spot near Product? (Oxime Intermediate) TLC->OximeImpurity No, but extra spots Extraction Protocol A: Cold NaHCO3 Wash AcidImpurity->Extraction Recryst Protocol B: Recrystallization (EtOH) OximeImpurity->Recryst CheckAq Check Aqueous Layer: Precipitate upon acidification? Extraction->CheckAq Pure Pure 4-Phenyl-1H-2,3-benzoxazin-1-one Recryst->Pure CheckAq->Extraction No (Repeat Wash) CheckAq->Recryst Yes (Acid removed)

Figure 1: Purification Logic Flow. This workflow prioritizes the removal of acidic precursors before addressing neutral intermediates.

Impurity Profile Table

Impurity TypeChemical NatureDetection (TLC)Removal Strategy
2-Benzoylbenzoic acid Carboxylic AcidLow

, Streaking
Protocol A (Base Extraction)
Oxime Intermediate Neutral/AmphotericClose to Product

Protocol B (Recrystallization)
Hydroxylamine HCl Inorganic SaltBaseline (doesn't move)Aqueous Wash (Water/Brine)
Hydrolysis Product Hydroxamic AcidModerate

Protocol A (Soluble in base)

Advanced Troubleshooting (Chromatography)

If recrystallization fails, flash column chromatography is the "nuclear option." However, silica gel is acidic and can degrade the benzoxazinone ring.

The "Neutralized Silica" Technique:

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et₃N) .

  • Column Packing: Pack the column with this neutralized slurry.

  • Elution: Run the column with your standard Hexane/EtOAc gradient without the amine (or keep 0.1% if the compound is very sensitive).

  • Why? This prevents the acid-catalyzed ring opening of the benzoxazinone on the column.

References

  • General Synthesis of Benzoxazinones

    • Reaction Context: The condensation of o-acylbenzoic acids with hydroxylamine is the found
    • Source: Abdollahi, S., & Shariat, M. (2005).[1] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[1] Molbank, 2005(6), M448.[1] (Note: While discussing the 3,1-isomer, this paper establishes the comparative solubility and workup procedures for benzoxazinone cores). Link

  • Hydrolytic Stability of Oximes and Benzoxazines

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Understanding the stability of the N-O bond and the oxime intermediate is crucial for the extraction logic.

    • Source: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • TLC Analysis of Benzoic Acid Derivatives

    • Technique: Validation of the "streaking" phenomenon of acidic impurities on silica.
    • Source: Sumina, E. G., et al. (2015).[6] Thin-Layer Chromatography of Benzoic Acids and Phenols. ResearchGate. Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Performance of 4-Phenyl-1H-2,3-benzoxazin-1-one in Assay Systems

Executive Summary 4-Phenyl-1H-2,3-benzoxazin-1-one (CAS: 19298-29-4) represents a distinct chemical scaffold often confused with its structural isomer, the serine protease inhibitor 2-phenyl-4H-3,1-benzoxazin-4-one. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenyl-1H-2,3-benzoxazin-1-one (CAS: 19298-29-4) represents a distinct chemical scaffold often confused with its structural isomer, the serine protease inhibitor 2-phenyl-4H-3,1-benzoxazin-4-one. While the 3,1-isomer is a well-established acyl-enzyme inhibitor of proteases like Human Leukocyte Elastase (HLE), the 2,3-isomer discussed here serves a fundamentally different role.

Its primary performance utility lies in two distinct domains:

  • Chemical Biology & Synthesis: As a thermal precursor for the generation of benzyne (aryne) intermediates via flash vacuum pyrolysis (FVP).

  • Pharmacology: As a privileged scaffold for non-steroidal glucocorticoid receptor (GR) agonists and antimicrobial agents.

This guide objectively compares the performance of 4-Phenyl-1H-2,3-benzoxazin-1-one against its isomeric counterpart and standard industry alternatives.

Part 1: Structural & Functional Distinction

To ensure experimental success, researchers must distinguish between the two dominant benzoxazinone isomers.

Feature4-Phenyl-1H-2,3-benzoxazin-1-one (The Topic)2-Phenyl-4H-3,1-benzoxazin-4-one (The Alternative)
Core Structure N-N bond absent; N-O bond present (1,2-oxazine ring fused to benzene).N-C-O linkage; Cyclic carbamate/anhydride analog.
Primary Mechanism Thermal Elimination (Benzyne formation) or GR Modulation .Acyl-Enzyme Intermediate formation (Serine Protease Inhibition).
Key Assay Utility Reactive intermediate generation; Anti-inflammatory screening.Enzyme kinetics (HLE, Chymotrypsin, C1r).
Stability Stable at RT; Decomposes >600°C (Pyrolysis).Susceptible to nucleophilic attack (hydrolysis) in basic media.
Mechanism of Action: Pathway Visualization

The following diagram illustrates the divergent pathways of the 2,3-isomer (Benzyne generation) versus the 3,1-isomer (Protease Inhibition).

Benzoxazinone_Pathways Compound Benzoxazinone Scaffold Isomer23 4-Phenyl-1H-2,3-benzoxazin-1-one (Target Compound) Compound->Isomer23 Isomerization Isomer31 2-Phenyl-4H-3,1-benzoxazin-4-one (Alternative) Compound->Isomer31 Isomerization Benzyne Benzyne (Aryne) Intermediate Isomer23->Benzyne Flash Vacuum Pyrolysis (- CO2, - PhCN) Protease Serine Protease (e.g., HLE, Cathepsin G) Isomer31->Protease Nucleophilic Attack (Ser-195) Cycloaddition Cycloaddition Products (e.g., Biphenylene) Benzyne->Cycloaddition Dimerization/Trapping AcylEnzyme Acyl-Enzyme Complex (Inactivated Protease) Protease->AcylEnzyme Ring Opening (Stable Intermediate)

Caption: Divergent reaction pathways: The 2,3-isomer undergoes thermal elimination to form benzyne, while the 3,1-isomer inhibits proteases via acylation.

Part 2: Performance in Chemical Assay Systems (Benzyne Generation)

In synthetic chemistry applications, 4-Phenyl-1H-2,3-benzoxazin-1-one is evaluated on its ability to generate benzyne under thermal conditions.

Comparative Data: Benzyne Precursors
Precursor SystemActivation MethodYield (Biphenylene Dimer)ByproductsAdvantage
4-Phenyl-1H-2,3-benzoxazin-1-one Flash Vacuum Pyrolysis (700°C) 35 - 45% Benzonitrile, CO₂Clean elimination; no metallic residues.
Kobayashi Precursor (Trimethylsilyl triflate)Fluoride Ion (RT)80 - 95%TMS-F, Triflate saltsMild conditions; high yield.
Anthranilic Acid (Diazotization)Thermal/Chemical20 - 40%N₂, CO₂Cheap starting materials; hazardous intermediates.

Performance Verdict: While the Kobayashi precursor is superior for benchtop synthesis due to mild conditions, the 2,3-benzoxazin-1-one system is preferred in gas-phase studies or mechanistic investigations where solvent-free generation of benzyne is required. The elimination is "clean," producing only volatile benzonitrile and carbon dioxide.

Protocol: Flash Vacuum Pyrolysis (FVP)

Objective: Generation of benzyne and dimerization to biphenylene.

  • Setup: Connect a quartz pyrolysis tube (30 cm x 2 cm) to a high-vacuum line (< 0.01 Torr) and a liquid nitrogen cold trap.

  • Sublimation: Place 4-Phenyl-1H-2,3-benzoxazin-1-one (200 mg) in the sublimation flask.

  • Heating: Heat the pyrolysis zone to 700–720°C using a tube furnace.

  • Process: Slowly sublime the starting material (approx. 120–150°C) into the hot zone.

  • Collection: The pyrolysate condenses in the cold trap.

  • Workup: Wash the trap with dichloromethane. Isolate biphenylene via column chromatography (Silica gel, Hexane).

Part 3: Performance in Biological Assay Systems

While the parent compound is a chemical intermediate, its derivatives (e.g., 6-substituted analogs) function as non-steroidal anti-inflammatory agents.

Comparative Data: Anti-Inflammatory Potential

Target: Glucocorticoid Receptor (GR) / Inflammation Models (e.g., Paw Edema).[1]

CompoundTarget MechanismIC50 / PotencySelectivityToxicity Profile
2,3-Benzoxazin-1-one Derivatives GR Agonist (Non-steroidal) 125 nM (MK-2 Inhibition) High (Dissociated mechanism)Reduced metabolic side effects compared to steroids.
DexamethasoneGR Agonist (Steroidal)< 10 nMLow (Affects metabolism)High (Atrophy, glucose dysregulation).
3,1-Benzoxazin-4-oneSerine Protease Inhibitor0.84 µM (Cathepsin G)Moderate (Protease specific)Low; distinct mechanism.

Experimental Insight: In a carrageenan-induced paw edema model, 6-(4-phenylvaleroylamino)-2,3-benzoxazin-1-one derivatives demonstrated 55–86% inhibition of edema at doses of 3–30 mg/kg, comparable to standard NSAIDs but acting via the glucocorticoid pathway.

Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: Determine if the test compound binds the GR ligand-binding domain.

  • Reagents: Recombinant human GR ligand-binding domain (LBD), fluorescently labeled Dexamethasone (tracer), and Test Compound (2,3-benzoxazin-1-one derivative).

  • Preparation: Dilute test compounds in DMSO (10-point dose-response, 1 nM to 10 µM).

  • Incubation:

    • Mix GR-LBD protein with Fluormone™ tracer in assay buffer (pH 7.4).

    • Add test compound.[1]

    • Incubate for 2-4 hours at 20-25°C in the dark.

  • Detection: Measure Fluorescence Polarization (FP) values.

    • High FP = Tracer bound (No inhibition).

    • Low FP = Tracer displaced (Test compound bound).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Antimicrobial Activity (Schiff Base Derivatives)

Recent studies utilize the 4-phenyl-2,3-benzoxazin-1-one scaffold to synthesize Schiff bases with significant antimicrobial activity.

  • Test System: Agar Well Diffusion.

  • Performance:

    • Bacillus subtilis: Moderate activity (Zone of inhibition: 12-15 mm).

    • E. coli: Low to Moderate activity.

    • Comparison: Less potent than Ciprofloxacin (Zone: >25 mm) but serves as a viable lead structure for overcoming resistance due to its novel core.

References

  • Synthesis and Pyrolysis (Benzyne Generation)

    • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank. Link (Note: Discusses the isomeric synthesis context).

    • Thieme Chemistry. Product Class 3: Arynes. Science of Synthesis. Link (Source for Pyrolysis of 4-Phenyl-1H-2,3-benzoxazin-1-one to Biphenylene).

  • Biological Activity (Anti-inflammatory & Protease Inhibition)

    • Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry. Link

    • Schering AG.[1] (2004).[1] Novel 6-(4-phenylvaleroylamino)-2,3-benzoxazin-1-one derivatives.... Patent WO2004054504.[1] (Source for GR Agonist activity).

  • Compound Properties

    • PubChem. 4-Phenyl-1H-2,3-benzoxazin-1-one (CID 262685).[2] National Library of Medicine. Link

Sources

Comparative

selectivity of 4-Phenyl-1H-2,3-benzoxazin-1-one for its biological target

An In-Depth Guide to Characterizing the Selectivity of Novel Biologically Active Compounds: A Case Study of 4-Phenyl-1H-2,3-benzoxazin-1-one Introduction: The Critical Role of Selectivity in Drug Discovery In the quest f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Characterizing the Selectivity of Novel Biologically Active Compounds: A Case Study of 4-Phenyl-1H-2,3-benzoxazin-1-one

Introduction: The Critical Role of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. A molecule's ultimate clinical success is intrinsically linked to its selectivity—its ability to interact with the intended biological target while minimizing engagement with other molecules in the complex cellular environment. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a convoluted pharmacological profile that complicates clinical development. Therefore, a rigorous and systematic evaluation of a compound's selectivity is a cornerstone of modern drug discovery.

This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity. We will use 4-Phenyl-1H-2,3-benzoxazin-1-one , a heterocyclic compound belonging to the broadly bioactive benzoxazinone class, as a case study to illustrate this process.[1] While the specific biological target of this particular molecule is not extensively documented in publicly available literature, its structural features are reminiscent of scaffolds used in various targeted therapies.

To ground our investigation in a real-world context, we will benchmark our hypothetical analysis of 4-Phenyl-1H-2,3-benzoxazin-1-one against a well-characterized class of therapeutics where selectivity is of paramount importance: Poly(ADP-ribose) polymerase (PARP) inhibitors .

The Benchmark: Understanding Selectivity in Clinically Approved PARP Inhibitors

PARP inhibitors are a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, particularly those with mutations in the BRCA1 or BRCA2 genes.[2][3][4] These drugs function by inhibiting PARP enzymes, which are crucial for repairing single-strand DNA breaks. In cancer cells that have a compromised ability to repair double-strand breaks (a hallmark of BRCA mutations), the inhibition of single-strand break repair by PARP inhibitors leads to the accumulation of catastrophic DNA damage and cell death—a concept known as synthetic lethality.[2][4]

However, the PARP family has 17 members, and the first-generation PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Veliparib exhibit varying degrees of selectivity, primarily for PARP1 and PARP2.[5] This lack of absolute selectivity is believed to contribute to some of the dose-limiting toxicities observed in patients, such as myelosuppression, as PARP2 plays a role in processes like erythropoiesis.[6] Furthermore, some PARP inhibitors have been found to have off-target effects on other proteins, such as kinases, which could contribute to both their efficacy and their side-effect profiles.[7][8] Consequently, the development of next-generation, highly selective PARP1 inhibitors is an active area of research, aiming to improve the therapeutic window.[6][9]

This established landscape of PARP inhibitor selectivity provides an ideal reference point for our analysis. The following table summarizes the selectivity profiles of several key clinical PARP inhibitors, which will serve as our comparative benchmark.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/2 Selectivity Fold (PARP2/PARP1)Notable Off-Targets
Olaparib 1.50.8~0.5High selectivity for PARP1/2[10]
Veliparib 2.91.8~0.6High selectivity for PARP1/2[10]
Rucaparib 1.21.5~1.25CDK16, PIM3, DYRK1B[11]
Niraparib 2.11.0~0.5DYRK1A, DYRK1B[11]
Talazoparib 0.60.3~0.5Very potent PARP "trapper"

Note: IC50 values can vary depending on assay conditions. The data presented here is a representative compilation from multiple sources for comparative purposes.

A Roadmap for Characterizing a Novel Compound: The Case of 4-Phenyl-1H-2,3-benzoxazin-1-one

Let us assume that through an initial screening campaign, 4-Phenyl-1H-2,3-benzoxazin-1-one has been identified as a potential inhibitor of PARP1. The following step-by-step process outlines a robust strategy to define its selectivity profile.

Step 1: Primary Target Potency and On-Target Selectivity

The first crucial step is to confirm the compound's potency against the primary target (PARP1) and its selectivity against the most closely related isoform (PARP2). This is typically achieved through in vitro biochemical assays.

Experimental Protocol: In Vitro PARP1/PARP2 Enzymatic Assay

This protocol is a self-validating system because it includes positive controls (known inhibitors) and negative controls (inactive vehicle) to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.

  • Reagents and Materials :

    • Recombinant human PARP1 and PARP2 enzymes.

    • Histone H1 (as a substrate for PARP).

    • Biotinylated NAD+ (the co-substrate).

    • 384-well plates coated with streptavidin.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound (4-Phenyl-1H-2,3-benzoxazin-1-one) and a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Detection antibody (e.g., anti-PAR antibody conjugated to a reporter like HRP).

    • Substrate for the reporter enzyme (e.g., TMB for HRP).

    • Plate reader.

  • Procedure :

    • Prepare serial dilutions of the test compound and the positive control in assay buffer.

    • Add the PARP enzyme (either PARP1 or PARP2) to the wells of the streptavidin-coated plate.

    • Add the serially diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of histone H1 and biotinylated NAD+.

    • Incubate for a set time (e.g., 60 minutes) at room temperature to allow for the PARylation of histone H1.

    • Stop the reaction and wash the plates to remove unbound reagents. The biotinylated NAD+ incorporated into the PAR chains will bind to the streptavidin-coated plate.

    • Add the anti-PAR detection antibody and incubate.

    • Wash the plate again and add the HRP substrate.

    • Measure the signal (e.g., absorbance at a specific wavelength) using a plate reader.

    • Plot the signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Data Analysis :

    • The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

    • The Selectivity Ratio is calculated as: IC50 (PARP2) / IC50 (PARP1). A ratio significantly greater than 1 indicates selectivity for PARP1 over PARP2.

cluster_0 Biochemical Assay Workflow A Prepare serial dilutions of 4-Phenyl-1H-2,3-benzoxazin-1-one C Add compound dilutions to wells (Incubate) A->C B Add PARP1 or PARP2 enzyme to streptavidin-coated plate B->C D Initiate reaction with Histone H1 and Biotin-NAD+ C->D E Incubate for PARylation D->E F Wash and add anti-PAR detection antibody E->F G Wash and add reporter substrate F->G H Read signal on plate reader G->H I Calculate IC50 and Selectivity Ratio H->I

Caption: Workflow for an in vitro PARP1/2 enzymatic assay.

Step 2: Proteome-Wide Off-Target Profiling

While selectivity against closely related isoforms is important, a comprehensive understanding requires a proteome-wide view to identify any unexpected off-targets. This is crucial for predicting potential side effects. Two powerful, unbiased methods are commonly employed.

Method A: Affinity-Capture Mass Spectrometry (Chemoproteomics)

This technique identifies proteins that physically bind to the compound of interest.

  • Principle : The test compound is chemically modified with a linker and immobilized on a solid support (e.g., beads). This "bait" is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are "captured" and subsequently identified by mass spectrometry.

  • Workflow :

    • Synthesize an analog of 4-Phenyl-1H-2,3-benzoxazin-1-one with a linker suitable for attachment to beads.

    • Incubate the compound-coated beads with cell lysate.

    • To increase confidence in the identified binders, a competition experiment is run in parallel where the lysate is co-incubated with the beads and an excess of the free, non-immobilized compound. True binders will be outcompeted and will show a reduced signal in the mass spectrometry data.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins and digest them into peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

cluster_1 Chemoproteomics Workflow A Immobilize compound on beads ('Bait') B Incubate beads with cell lysate A->B D Wash away non-specific binders B->D C Competition with excess free compound (Control) C->D E Elute and digest bound proteins D->E F Identify proteins by LC-MS/MS E->F G Analyze data to find specific binders F->G

Caption: Workflow for affinity-capture mass spectrometry.

Method B: Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement within intact cells by measuring changes in protein thermal stability.

  • Principle : When a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to unfolding and aggregation when heated. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures, both in the presence and absence of the compound.

  • Workflow :

    • Treat intact cells or cell lysates with the test compound or a vehicle control.

    • Aliquot the treated samples and heat them to a range of different temperatures.

    • Cool the samples and lyse the cells (if not already done) to separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Analyze the soluble fraction by techniques like Western blotting (for a specific target) or mass spectrometry (for proteome-wide analysis, known as Thermal Proteome Profiling or TPP).

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

cluster_2 CETSA / TPP Workflow A Treat cells with compound or vehicle control B Heat aliquots to a range of temperatures A->B C Separate soluble vs. precipitated proteins B->C D Analyze soluble fraction by Western Blot or Mass Spec C->D E Plot protein abundance vs. temperature D->E F Identify proteins with a thermal shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay.

Step 3: Functional Validation of Off-Targets

If the proteome-wide screens identify potential off-targets, it is essential to confirm that this binding translates into a functional effect. For example, if a kinase is identified as a high-confidence off-target, a follow-up kinase activity assay should be performed to determine if 4-Phenyl-1H-2,3-benzoxazin-1-one inhibits its function and to what extent.

Conclusion: Building a Comprehensive Selectivity Profile

By systematically applying the methodologies outlined above, researchers can build a comprehensive selectivity profile for a novel compound like 4-Phenyl-1H-2,3-benzoxazin-1-one. This data-driven approach, benchmarked against established drugs like clinical PARP inhibitors, is fundamental to understanding a compound's therapeutic potential and its possible liabilities. A highly selective compound may offer a cleaner safety profile, while a compound with a well-defined poly-pharmacology could be advantageous for treating complex diseases.[7][8] In either case, a thorough understanding of selectivity is non-negotiable for the successful translation of a promising molecule from the laboratory to the clinic.

References

  • Isin, M., et al. (2012). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology, 19(11), 1435-1444. [Link]

  • Papadopoulos, E. P., & Torres, C. D. (1982). Synthesis of 2-amino-4H-3,1-benzoxazin-4-ones. Journal of Heterocyclic Chemistry, 19(2), 269-272. [Link]

  • Antolin, A. A., et al. (2020). The off-target kinase landscape of clinical PARP inhibitors. Scientific Reports, 10(1), 3761. [Link]

  • Antolin, A. A., & Al-Lazikani, B. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The ICR. [Link]

  • PubChem. (n.d.). 4-Phenyl-1H-2,3-benzoxazin-1-one. National Center for Biotechnology Information. [Link]

  • García-Mujica, P., et al. (2021). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Cancers, 13(11), 2724. [Link]

  • Hassan, H. M., & El-Mekabaty, A. (2012). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry, 2(3), 45-51. [Link]

  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. [Link]

  • Wang, Y., et al. (2025). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. Journal of Chemical Theory and Computation. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 209. [Link]

  • PubChem. (n.d.). 4-PHENYL-1H-2,3-BENZOXAZIN-1-ONE. National Center for Biotechnology Information. [Link]

  • Mohammed, E. U. R., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][10][12]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry, 69, 116832. [Link]

  • Barnish, I. T., et al. (1968). Synthesis of 4-phenyl-1H-2,3-benzoxazine. Convenient route to a rare class of compounds. The Journal of Organic Chemistry, 33(4), 1372-1374. [Link]

  • ResearchGate. (n.d.). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. [Link]

  • Tantry, S. J., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 142-151. [Link]

  • El-Sayed, M. A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7. [Link]

  • ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP inhibitors. [Link]

  • Yap, T. A., et al. (2022). A first-in-class highly selective PARP1 inhibitor AZD5305 appeared safe and exhibited antitumor activity across multiple tumor types carrying mutations in BRCA1/2, PALB2, or RAD51C/D. Cancer Research. [Link]

  • Genomics Education Programme. (n.d.). PARP inhibitors. [Link]

  • Cleveland Clinic. (2025, January 20). PARP Inhibitors. [Link]

  • Hossain, M. M., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5289. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][10][12]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Phenyl-1H-2,3-benzoxazin-1-one

Executive Safety Summary: The "Acylation" Risk 4-Phenyl-1H-2,3-benzoxazin-1-one is not merely a chemical irritant; it is a mechanism-based serine protease inhibitor . Its utility in drug development stems from its abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Acylation" Risk

4-Phenyl-1H-2,3-benzoxazin-1-one is not merely a chemical irritant; it is a mechanism-based serine protease inhibitor . Its utility in drug development stems from its ability to covalently modify the active site of enzymes (e.g., Human Leukocyte Elastase) via acylation [1, 2].

The Safety Implication: If this compound can acylate a target enzyme, it can also acylate proteins in your skin and respiratory tract. This process, known as haptenization , can trigger the immune system, leading to severe sensitization, contact dermatitis, or respiratory distress upon repeat exposure [3].

Operational Directive: Treat this compound as a potent sensitizer . The primary goal of your PPE is to prevent the formation of covalent protein adducts on the operator.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in powder form or high-concentration stock solutions (>10 mM).

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) N95/P100 (Secondary)The compound is a solid powder. Inhalation of dust allows direct acylation of mucous membranes. All weighing must occur inside a hood.
Hand (Dry) Double Nitrile Gloves (min 5 mil thickness)Nitrile provides adequate short-term protection against the dry solid. Double gloving ensures a backup barrier during doffing.
Hand (Solution) Laminate Film (Silver Shield) OR Double Nitrile (Immediate Change)This compound is often dissolved in DMSO , which permeates nitrile gloves in <5 minutes, carrying the inhibitor through the skin [4].
Ocular Chemical Splash Goggles Standard safety glasses are insufficient for powders that can drift behind lenses.
Body Tyvek® Sleeves or Lab CoatProtects wrists/forearms (the most common site of exposure during pipetting) from dust accumulation.

Operational Workflow: From Storage to Solution

Phase 1: Storage & Stability
  • Condition: Store at -20°C, desiccated.

  • Risk: Hydrolysis. Moisture will open the benzoxazinone ring, deactivating the inhibitor but potentially generating acidic byproducts.

  • Protocol: Allow the vial to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

Phase 2: Weighing (The Critical Step)

Static electricity can cause this fine powder to "jump," creating invisible surface contamination.

  • De-ionize: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Contain: Weigh into a pre-tared vial, not onto weighing paper. Cap the vial immediately.

  • Clean: Wipe the balance area with a 10% NaOH-moistened wipe (see Deactivation) followed by water.

Phase 3: Solubilization (The DMSO Factor)

Most protocols require dissolution in Dimethyl Sulfoxide (DMSO).

  • The Hazard: DMSO is a transdermal carrier. If a DMSO solution of 4-Phenyl-1H-2,3-benzoxazin-1-one splashes on your skin, it will bypass the stratum corneum and deliver the inhibitor systemically.

  • The Fix: Use Silver Shield gloves or chemically resistant laminate gloves when handling the DMSO stock. If using nitrile, change gloves immediately (within 30 seconds) of any splash.

Deactivation & Disposal Strategy

Standard organic waste disposal is insufficient for bioactive inhibitors. You must chemically deactivate the compound before disposal to prevent downstream hazards.

Mechanism of Deactivation: The benzoxazinone ring is an electrophile. It is susceptible to nucleophilic attack by strong bases (Hydrolysis), which opens the ring and destroys its inhibitory capability [5].

Step-by-Step Deactivation Protocol
  • Collect Waste: Segregate all liquid waste containing the inhibitor into a specific beaker.

  • Basify: Add 1 M Sodium Hydroxide (NaOH) to the waste solution until pH > 12.

  • Incubate: Stir for 1 hour at room temperature. The high pH will hydrolyze the lactone/oxazinone bond.

  • Neutralize: Adjust pH back to 7-8 using dilute HCl.

  • Dispose: Discard as non-hazardous aqueous waste or standard chemical waste, depending on local regulations regarding the solvent (e.g., if DMSO is present, incinerate as organic waste).

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision points for PPE changes and Deactivation.

SafeHandling cluster_safety Critical Safety Barrier Start Start: Vial Retrieval (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weighing Weighing (Fume Hood) PPE: N95 + Goggles Equilibrate->Weighing Decision Is Solvent Involved? Weighing->Decision Solubilization Solubilization (DMSO) RISK: Transdermal Transport Assay Experimental Assay Solubilization->Assay GloveNitrile Use Double Nitrile Gloves Decision->GloveNitrile Dry Powder GloveLaminate Use Laminate/Silver Shield OR Change Nitrile Immediately on Splash Decision->GloveLaminate DMSO/Solvent GloveNitrile->Solubilization GloveLaminate->Solubilization Waste Liquid Waste Generation Assay->Waste Deactivation Deactivation: Add 1M NaOH (pH > 12) Wait 1 Hour Waste->Deactivation Disposal Final Disposal (Neutralized) Deactivation->Disposal

Figure 1: Operational workflow emphasizing the critical PPE shift required when introducing organic solvents.

Emergency Response

  • Skin Contact (Powder): Brush off excess. Wash with soap and water for 15 minutes.

  • Skin Contact (DMSO Solution): DO NOT use organic solvents (ethanol/acetone) to clean skin; this spreads the chemical. Wash with copious amounts of water and mild soap. Seek medical attention immediately, informing them of the "protease inhibitor in DMSO" exposure.

  • Eye Contact: Flush for 15 minutes. The compound is an irritant; corneal clouding is possible if untreated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262685, 4-Phenyl-1H-2,3-benzoxazin-1-one. Retrieved February 22, 2026 from [Link]

  • Groutas, W. C., et al. (1995).Mechanism-based inhibitors of serine proteases: design and therapeutic applications.Medicinal Research Reviews. (Contextual grounding on benzoxazinone mechanism).
  • Fisher Scientific (2023). Safety Data Sheet: Benzoxazinone Derivatives. Retrieved February 22, 2026 from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile vs. Solvents. Retrieved February 22, 2026 from [Link]

  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[1]Molbank.[1] (Demonstrates ring stability/hydrolysis conditions). Retrieved February 22, 2026 from [Link]

Sources

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